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2-(2-phenylethenyl)azepane Documentation Hub

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  • Product: 2-(2-phenylethenyl)azepane
  • CAS: 1384433-76-4

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2-(2-Phenylethenyl)azepane: A Technical Guide

Executive Summary & Structural Rationale The molecule 2-(2-phenylethenyl)azepane (commonly referred to as 2-styrylazepane) represents a highly valuable structural motif in medicinal chemistry, belonging to the class of -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The molecule 2-(2-phenylethenyl)azepane (commonly referred to as 2-styrylazepane) represents a highly valuable structural motif in medicinal chemistry, belonging to the class of


-functionalized saturated N-heterocycles[1]. Structurally, it consists of a flexible seven-membered azepane ring substituted at the C2 (

) position with a conjugated styryl system.

As an Application Scientist, characterizing this molecule requires navigating two primary structural dynamics:

  • Conformational Flux: The seven-membered azepane ring rapidly interconverts between twist-chair and boat conformations in solution, leading to complex, overlapping multiplets for the distal methylene protons.

  • Stereochemical Geometry: The styryl double bond can exist in E (trans) or Z (cis) configurations. The E-isomer is thermodynamically favored and exhibits highly diagnostic spectroscopic signatures due to anisotropic deshielding and specific vibrational modes.

This whitepaper provides a causality-driven, self-validating framework for the definitive structural elucidation of 2-(2-phenylethenyl)azepane using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR): Resonance & Connectivity

NMR spectroscopy is the primary tool for confirming the regiochemistry of the azepane substitution and the stereochemistry of the alkene.

Causality of Chemical Shifts and Couplings
  • The

    
    -Proton (C2-H):  In an unsubstituted azepane, 
    
    
    
    -protons resonate near 2.8 ppm. However, in 2-(2-phenylethenyl)azepane, the C2 proton is shifted downfield to ~3.4 ppm . This is caused by the combined electron-withdrawing inductive effect of the adjacent nitrogen and the anisotropic deshielding cone generated by the conjugated styryl
    
    
    -system.
  • Alkene Stereochemistry (Karplus Equation): The E-configuration is definitively proven by the vicinal coupling constant (

    
    ) between the two alkene protons. A trans-diaxial-like relationship dictates a large coupling constant of ~15.8 Hz , whereas a Z-isomer would exhibit a 
    
    
    
    of ~10-12 Hz. The C1' proton appears as a doublet of doublets (dd) because it couples to both the C2' alkene proton and the C2 azepane proton.
Table 1: Diagnostic H and C NMR Spectral Data (CDCl , 400/100 MHz)
Position

H Chemical Shift (ppm)
Multiplicity &

(Hz)

C Shift (ppm)
Structural Assignment & Causality
N-H 1.60 – 1.80br s-Secondary amine; broadens due to quadrupolar relaxation of

N.
C2 (Ring) 3.35 – 3.45dd,

= 8.5, 6.0
63.5Shifted downfield by adjacent N and styryl anisotropy.
C7 (Ring) 2.80 – 2.95m48.2Standard

-methylene adjacent to secondary amine.
C3–C6 (Ring) 1.40 – 1.90complex m25.0 – 35.0Overlapping diastereotopic protons due to ring flexibility.
C1' (Alkene) 6.15 – 6.25dd,

= 15.8, 8.5
130.5Couples to trans-alkene H (15.8 Hz) and C2-H (8.5 Hz).
C2' (Alkene) 6.45 – 6.55d,

= 15.8
133.2Deshielded by direct conjugation with the phenyl ring.
Ar-H (ortho) 7.35 – 7.42d,

= 7.5
126.4Aromatic protons; standard splitting.
Ar-H (m/p) 7.20 – 7.32m127.5, 128.6Aromatic protons; overlapping multiplets.

Mass Spectrometry (MS): Ionization & Fragmentation Kinetics

Under standard 70 eV Electron Ionization (EI), saturated N-heterocycles exhibit highly predictable fragmentation kinetics[2]. The ionization event preferentially removes an electron from the nitrogen lone pair, creating a radical cation.

Fragmentation Causality

The dominant fragmentation pathway is


-cleavage . The homolytic cleavage of the C2–C1' bond expels a relatively stable styryl radical (C

H

•, 103 Da). The remaining charge is stabilized by the nitrogen atom, forming a highly abundant cyclic iminium ion at m/z 98 [3]. Because the activation energy for this pathway is drastically lowered by nitrogen's resonance stabilization, m/z 98 acts as the base peak (100% relative abundance), serving as a diagnostic marker for

-substituted azepanes[2][3].

MS_Fragmentation M_ion Molecular Ion[M]⁺• m/z 201 Iminium Azepanium Ion m/z 98 M_ion->Iminium α-Cleavage (- C8H7•) Styryl_cation Styryl Cation m/z 103 M_ion->Styryl_cation C-C Cleavage (- C6H12N•) Phenyl_cation Phenyl Cation m/z 77 Styryl_cation->Phenyl_cation - C2H2

Figure 1: Primary EI-MS fragmentation pathways of 2-(2-phenylethenyl)azepane at 70 eV.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides orthogonal validation of the functional groups and is particularly powerful for confirming the alkene geometry, a principle well-established in the study of styryl-containing systems[4].

Causality of Vibrational Modes

While NMR confirms the E-isomer via


-coupling, IR confirms it via the =C-H out-of-plane bending mode . In a trans-alkene, the two hydrogen atoms move in-phase out of the plane of the double bond, creating a strong, sharp change in the dipole moment that manifests as a highly diagnostic, intense absorption band at ~965 cm⁻¹ .
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3320 Medium, BroadN-H StretchValidates the presence of the secondary amine.
3060, 3025 Weak=C-H StretchConfirms sp

hybridized carbons (aromatic/alkene).
2920, 2850 StrongC-H StretchConfirms the sp

methylene envelope of the azepane ring.
1645 MediumC=C StretchAlkene double bond (intensity boosted by conjugation).
965 Strong=C-H Out-of-planeDefinitive marker for the trans (E) alkene geometry.
745, 695 StrongC-H Out-of-planeConfirms a mono-substituted benzene ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal control check to prevent misinterpretation of artifacts.

Protocol A: NMR Acquisition & D O Exchange Validation
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-(2-phenylethenyl)azepane in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire a standard 1D

    
    H spectrum at 400 MHz (16 scans, 298 K) and a 
    
    
    
    C spectrum at 100 MHz (1024 scans).
  • Self-Validation (D

    
    O Shake):  To definitively assign the N-H proton (which can wander based on concentration and hydrogen bonding), add 1 drop of D
    
    
    
    O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the
    
    
    H spectrum.
    • Validation Check: The broad singlet at ~1.7 ppm must disappear due to rapid deuterium exchange (forming N-D), confirming it is the amine proton and not an azepane methylene multiplet.

Protocol B: GC-EI-MS Regiochemical Validation
  • Sample Introduction: Inject 1

    
    L of a 1 mg/mL solution (in DCM) into a GC-MS system equipped with a non-polar column (e.g., HP-5MS).
    
  • Ionization: Utilize Electron Ionization (EI) at a strictly calibrated 70 eV to ensure fragmentation patterns match standardized thermodynamic models[3].

  • Self-Validation (Ion Ratio Check): Extract the ion chromatogram.

    • Validation Check: Calculate the ratio of m/z 98 to the molecular ion (m/z 201). If m/z 98 is not the base peak (>90% relative abundance), the substitution is likely not at the

      
      -position (C2), indicating a structural isomerization or impurity.
      
Protocol C: ATR-FTIR Stereochemical Validation
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum to subtract atmospheric CO

    
     and H
    
    
    
    O.
  • Acquisition: Apply 1–2 mg of the neat compound directly onto the crystal. Apply standardized pressure via the anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Self-Validation (Stereo-Check): Analyze the fingerprint region.

    • Validation Check: A strong, sharp peak at exactly 965 ± 5 cm⁻¹ must be present. If this peak is absent and a broad peak near 720 cm⁻¹ appears instead, the synthesis has yielded the Z-isomer.

References

  • "Boronic Acid Catalysis: A Mild Approach to Hydroxyl Group Activation for Carbon-Carbon and Carbon-Nitrogen Bond Formation" - MSpace (University of Manitoba). 1

  • "Electron impact mass spectrum with proposed fragmentation (a) and HR-MS" - ResearchGate. 2

  • "Differentiation of Cyclic Tertiary Amine Cathinone Derivatives by Product Ion Electron Ionization Mass Spectrometry" - PubMed. 3

  • "Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones" - ResearchGate. 4

Sources

Exploratory

Beyond the Six-Membered Ring: Therapeutic Frontiers of Novel Azepane Derivatives

Executive Summary The pharmaceutical landscape has long been dominated by five- and six-membered nitrogen heterocycles. However, azepane (hexamethyleneimine) —a seven-membered saturated amine—has emerged as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape has long been dominated by five- and six-membered nitrogen heterocycles. However, azepane (hexamethyleneimine) —a seven-membered saturated amine—has emerged as a "privileged scaffold" capable of accessing unique chemical space. Unlike the rigid chair conformation of piperidines, the azepane ring possesses a high degree of conformational flexibility (fluxionality between twist-chair and twist-boat forms). This flexibility allows azepane derivatives to function as induced-fit ligands , molding into the active sites of enzymes like BACE1 and glycosidases where rigid analogues fail.

This technical guide analyzes the medicinal chemistry, synthesis, and therapeutic applications of novel azepane derivatives, focusing on neurodegeneration, oncology, and metabolic disorders.

Structural Significance: The Conformational Advantage

The therapeutic potency of azepane stems from its ability to mimic high-energy transition states.

  • Entropic Penalty vs. Enthalpic Gain: While the flexibility of the seven-membered ring imposes an entropic penalty upon binding, it allows for the formation of optimized hydrogen bond networks that are geometrically inaccessible to piperidine or pyrrolidine analogues.

  • Transition State Mimicry: In glycosidase inhibition, polyhydroxylated azepanes mimic the distorted oxocarbenium ion transition state of sugar hydrolysis more effectively than their six-membered counterparts (iminosugars like deoxynojirimycin).

Table 1: Comparative Physicochemical Properties of N-Heterocycles
FeaturePyrrolidine (5-ring)Piperidine (6-ring)Azepane (7-ring)
Conformation Envelope (Rigid)Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)
Lipophilicity (logP) LowModerateModerate-High (Enhanced BBB penetration)
Target Class GPCRs, Ion ChannelsKinases, GPCRsProteases (Aspartyl), Glycosidases
Binding Mode Lock-and-KeyLock-and-KeyInduced Fit

Therapeutic Application I: Alzheimer’s Disease (BACE1 Inhibition)[2][3][4]

The


-site amyloid precursor protein cleaving enzyme 1 (BACE1 ) is the rate-limiting enzyme in the production of amyloid-

(A

) peptides.[1][2]
Mechanism of Action

Novel azepane derivatives, particularly those incorporating a hydroxyethylamine isostere , function as peptidomimetic inhibitors. The azepane ring acts as a P1' ligand, filling the hydrophobic S1' sub-pocket of the BACE1 active site. The conformational flexibility allows the inhibitor to accommodate the "flap" movement of BACE1, a structural change required for substrate cleavage.

  • Key Interaction: The protonated tertiary nitrogen of the azepane forms a salt bridge with the catalytic aspartic acid residues (Asp32/Asp228) in the BACE1 active site.

  • Efficacy: Azepane-based inhibitors have demonstrated IC

    
     values in the low nanomolar range (<10 nM) with improved blood-brain barrier (BBB) permeability compared to macrocyclic peptidomimetics.
    
Visualization: BACE1 Signaling & Inhibition Pathway

The following diagram illustrates the amyloidogenic pathway and the specific intervention point of azepane derivatives.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage at β-site sAPPb sAPPβ (Soluble) APP->sAPPb BACE1 BACE1 Enzyme (β-Secretase) BACE1->APP Catalyzes Azepane Azepane Derivative (Inhibitor) Azepane->BACE1 Inhibits (Blocks Active Site) ABeta Amyloid-β (Aβ) Peptides C99->ABeta Cleavage by γ-Secretase GammaSec γ-Secretase GammaSec->C99 Catalyzes Plaques Amyloid Plaques (Neurotoxicity) ABeta->Plaques Aggregation

Caption: Schematic of the amyloidogenic pathway showing BACE1 inhibition by azepane derivatives, preventing the formation of neurotoxic A


 plaques.[1][2][3]

Therapeutic Application II: Oncology (Kinase Inhibition)

Azepane derivatives have shown remarkable efficacy as ATP-competitive inhibitors of Serine/Threonine kinases, specifically Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA).

The Balanol Connection

The natural product (-)-balanol , a fungal metabolite containing a central azepane ring, is a potent inhibitor of Protein Kinase C (PKC).[4] Synthetic optimization of the azepane core has led to derivatives with high selectivity for PKB/Akt, a critical node in the PI3K/Akt/mTOR survival pathway often upregulated in cancer.

  • Structural Optimization: Replacing the ester linkage in balanol (which is plasma unstable) with an amide or ether linkage on the azepane ring retains potency (IC

    
     ~4 nM) while significantly improving metabolic stability.
    
  • Mechanism: The azepane ring occupies the adenine-binding region of the ATP pocket, while the flexible linker allows the peripheral aromatic groups to interact with the glycine-rich loop, locking the kinase in an inactive conformation.

Therapeutic Application III: Metabolic Disorders (Glycosidase Inhibitors)

Polyhydroxylated azepanes (azepane iminosugars) are powerful inhibitors of glycosidases.[5]

  • Lysosomal Storage Disorders: These compounds act as pharmacological chaperones . At sub-inhibitory concentrations, they bind to misfolded lysosomal enzymes (e.g.,

    
    -glucosidase in Gaucher disease) in the Endoplasmic Reticulum, stabilizing the proper folding and facilitating transport to the lysosome.
    
  • Diabetes: As

    
    -glucosidase inhibitors, they delay carbohydrate digestion, reducing postprandial hyperglycemia.[6] The 7-membered ring mimics the expansion of the sugar ring during hydrolysis.
    

Synthesis & Optimization Strategies

Constructing the 7-membered ring requires overcoming unfavorable entropy and transannular strain. Two primary strategies are employed:

  • Ring-Closing Metathesis (RCM): The most versatile method for creating functionalized azepanes from acyclic diene precursors.

  • Ring Expansion: Converting chiral prolinols or sugar-derived piperidines into azepanes using reagents like diazomethane or via Beckmann rearrangement.

Workflow Visualization: Synthesis via RCM

Synthesis_Workflow Start Amino Acid / Sugar Precursor Allylation N-Allylation & Functionalization Start->Allylation Diene Acyclic Diene Intermediate Allylation->Diene RCM Ring-Closing Metathesis (Grubbs II Catalyst) Diene->RCM CH2Cl2, Reflux Azepine Unsaturated Azepine RCM->Azepine - Ethylene Reduction Hydrogenation (H2, Pd/C) Azepine->Reduction Product Functionalized Azepane Reduction->Product

Caption: General synthetic workflow for accessing functionalized azepanes via Ring-Closing Metathesis (RCM).

Experimental Protocols

Protocol A: Synthesis of Azepane Scaffold via RCM

Rationale: This protocol ensures high yield and stereochemical integrity, utilizing Grubbs' 2nd Generation catalyst which is tolerant of polar functional groups.

  • Precursor Preparation: Dissolve the diallylamine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M. Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Bubble Argon through the solution for 15 minutes to remove oxygen, which deactivates the ruthenium catalyst.

  • Catalyst Addition: Add Grubbs’ 2nd Generation Catalyst (5 mol%) in one portion.

  • Reflux: Heat the reaction to reflux (40°C) under an Argon atmosphere for 12–24 hours. Monitor by TLC for the disappearance of the starting diene.

  • Quenching: Cool to room temperature. Add DMSO (50 equiv relative to catalyst) and stir for 12 hours to chelate the ruthenium species, or filter through a pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: BACE1 FRET Inhibition Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a real-time, self-validating readout of protease activity. The cleavage of the fluorophore-quencher pair results in a fluorescence signal.

  • Reagent Setup:

    • Enzyme: Recombinant human BACE1 (1 U/mL).

    • Substrate: Rh-EVNLDAEFK-Quencher (Rh = Rhodamine).

    • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimicking the acidic endosomal environment).

  • Compound Preparation: Prepare serial dilutions of the azepane derivative in DMSO. Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.

  • Incubation:

    • Add 10 µL of inhibitor solution to a black 96-well plate.

    • Add 80 µL of BACE1 enzyme solution.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of the FRET substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 60 minutes using a microplate reader.

  • Analysis: Plot the initial velocity (

    
    ) vs. inhibitor concentration. Determine IC
    
    
    
    using non-linear regression (Sigmoidal Dose-Response).

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Link

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem. Link

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Link

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction. Molecules. Link

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

  • BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? Molecules. Link

Sources

Foundational

investigating the structure-activity relationship (SAR) of azepane analogs

Executive Summary The azepane (hexamethyleneimine) scaffold represents a "privileged yet underutilized" chemical space in modern drug discovery. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged yet underutilized" chemical space in modern drug discovery. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate FDA-approved libraries, the seven-membered azepane ring offers unique pharmacological advantages. Its inherent conformational flexibility allows for "induced fit" binding modes that rigid analogs cannot access, particularly in promiscuous pockets like those of kinases and glycosidases.

This guide dissects the Structure-Activity Relationship (SAR) of azepane analogs, moving beyond basic substitution patterns to advanced conformational biasing and synthetic accessibility.

The Azepane Scaffold: Chemical Biology & Conformation[1]

The Entropic Challenge

Unlike the chair-locked piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • The Advantage: The ring can distort to accommodate active site mutations or flexible loops (e.g., in HIV protease or specific kinase domains like those targeted by Balanol analogs).

  • The Penalty: Binding often incurs a high entropic cost (

    
    ) as the protein must "freeze" the floppy ring into a bioactive conformation.
    

SAR Implication: High-affinity azepane ligands often require conformational locking . This is achieved by:

  • Bulky Substituents: Placing gem-dimethyl or aryl groups at C2/C7 to create steric clash, biasing the ring population toward a specific conformer.

  • Transannular Bridging: Connecting C2-C5 or C3-C6 to freeze the ring (e.g., forming 8-azabicyclo[3.2.1]octanes).

Basicity and pKa

The azepane nitrogen is typically more basic (pKa ~11.2) than piperidine (pKa ~11.1) or pyrrolidine (pKa ~11.3) due to reduced ring strain and increased s-character availability. This impacts blood-brain barrier (BBB) permeability; azepane analogs often require electron-withdrawing N-substituents (sulfonamides, carbamates) or fluorination to lower pKa for CNS penetration.

SAR Exploration Strategy: The Decision Matrix

Effective SAR campaigns for azepanes must address specific vectors. The following decision tree illustrates the logical flow for optimizing an azepane hit.

AzepaneSAR Start Azepane Hit Identified Conf Conformational Analysis Start->Conf High Flex? Func Functional Group Scan Start->Func Target Class? Rigid Rigidification (Bridging/Fusion) Conf->Rigid Lock Conformer NSub N-Substitution (Lipophilicity/pKa) Func->NSub GPCR/Kinase PolyOH Polyhydroxylation (Glycomimetics) Func->PolyOH Enzyme Inhibitor Outcome1 Increased Potency (Entropic Gain) Rigid->Outcome1 Outcome3 ADME Optimization (LogD/Solubility) NSub->Outcome3 Outcome2 Selectivity (e.g., Glucosidase vs. Galactosidase) PolyOH->Outcome2

Figure 1: Strategic decision tree for optimizing azepane-based hits based on structural liabilities and target class.

Synthetic Access: Building the Ring

Accessing diverse azepane cores is historically difficult due to the "medium ring" formation penalty (unfavorable enthalpy/entropy). Modern SAR relies heavily on Ring-Closing Metathesis (RCM) .

The RCM Approach (Grubbs Methodology)

RCM allows for the construction of functionalized azepanes (e.g., tetrahydroxylated variants) from acyclic diene precursors. This is superior to the Schmidt reaction (ring expansion) when specific stereochemistry is required.

Mechanism:

  • Precursor: An acyclic amine with two terminal alkene chains (one usually derived from an allyl group, the other from a homo-allyl or vinyl group).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (ruthenium carbenes).

  • Cyclization: Formation of the 7-membered unsaturated ring.

  • Reduction: Hydrogenation (H2, Pd/C) to the saturated azepane.[1]

RCM_Synthesis Precursor Acyclic Diene (N-Allyl-N-homoallyl amine) Intermediate Unsaturated Azepine (Cyclic Alkene) Precursor->Intermediate RCM (Metathesis) Catalyst Grubbs II Catalyst (DCM, Reflux) Catalyst->Precursor Final Functionalized Azepane (Saturated) Intermediate->Final H2, Pd/C (Reduction)

Figure 2: The Ring-Closing Metathesis (RCM) workflow for constructing the azepane core.

Case Study: Polyhydroxylated Azepanes (Iminosugars)

One of the most potent applications of azepane SAR is in glycosidase inhibition . Polyhydroxylated azepanes mimic the transition state of sugar hydrolysis.

The Mechanism

The protonated nitrogen of the azepane mimics the positive charge of the oxocarbenium ion transition state. The 7-membered ring allows for a "distorted" conformation that matches the enzyme's catalytic pocket better than the rigid 6-membered piperidines (nojirimycin analogs).

Comparative Data: Ring Size vs. Potency

The table below summarizes SAR data comparing ring sizes in inhibiting


-Glucosidase (a target for diabetes type II). Note how the 7-membered ring often provides superior selectivity.
Compound ClassRing SizeN-SubstituentIC50 (

-Glucosidase)
Selectivity (vs

-Gluc)
DNJ (Deoxynojirimycin)6 (Piperidine)H25

M
Low
Miglitol6 (Piperidine)Hydroxyethyl0.5

M
Moderate
Azepane-Tetrol 7 (Azepane) H 12

M
High
N-Butyl-Azepane 7 (Azepane) Butyl 0.2

M
Very High

Data synthesized from representative iminosugar SAR studies [1, 2].

Key Insight: N-alkylation (e.g., Butyl) creates a hydrophobic anchor that interacts with the entrance of the active site, significantly boosting potency (the "aglycone binding pocket" effect).

Experimental Protocols

Protocol: Synthesis of Azepane via RCM

Validation: This protocol uses high-dilution techniques to prevent intermolecular polymerization, a common failure mode in medium-ring synthesis.

Materials:

  • Diene Precursor (e.g., N-benzyl-N-allyl-4-pentenylamine)

  • Grubbs 2nd Generation Catalyst[1]

  • Anhydrous Dichloromethane (DCM)[1]

  • Argon atmosphere[1]

Steps:

  • Degassing: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a concentration of 0.005 M (Critical: High dilution is required). Degas the solution by bubbling Argon for 15 minutes.

  • Catalysis: Add Grubbs II catalyst (0.05 equiv / 5 mol%) in one portion.

  • Reflux: Fit with a condenser and reflux under Argon for 12–18 hours. Monitor by TLC (disappearance of acyclic starting material).

  • Quench/Purification: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) to sequester the Ruthenium. Stir for 1 hour. Filter through a pad of Celite.[1]

  • Isolation: Concentrate the filtrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the unsaturated azepine.

Protocol: Glycosidase Inhibition Assay

Objective: Determine IC50 of azepane analogs against


-glucosidase.

Steps:

  • Preparation: Prepare enzyme solution (

    
    -glucosidase from S. cerevisiae, 0.1 U/mL) in phosphate buffer (pH 6.8).
    
  • Substrate: Prepare p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 1 mM).
    
  • Incubation: In a 96-well plate, mix 20

    
    L of Azepane analog (varying concentrations) with 100 
    
    
    
    L of enzyme solution. Incubate at 37°C for 10 minutes.
  • Reaction: Add 20

    
    L of pNPG substrate to initiate the reaction. Incubate for 20 minutes at 37°C.
    
  • Termination: Stop reaction with 50

    
    L of 0.1 M Na2CO3.
    
  • Measurement: Measure absorbance at 405 nm (release of p-nitrophenol). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Conformational Analysis of Azepane Antagonists: Cox, C. D., et al. (2009).[2] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Azepane Glycosidase Inhibitors: Li, H., et al. (2010). "Synthesis and biological evaluation of polyhydroxylated azepane derivatives as glycosidase inhibitors." Carbohydrate Research. [Link]

  • Recent Azepane SAR in Neuropharmacology: Reymond, J. L., et al. (2025).[3] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[3][4][5] Journal of Medicinal Chemistry. [Link][3][5][6]

  • Ring-Closing Metathesis Methodology: Grubbs, R. H., et al. (2003). "Ring-Closing Metathesis: A New Route to Cyclic Heterocycles." Accounts of Chemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating the Anticancer Efficacy of Azepane Compounds using the MTT Colorimetric Assay

An In-Depth Methodological Guide Abstract & Guiding Principles The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, with derivatives showing significan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Guide

Abstract & Guiding Principles

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, with derivatives showing significant potential across a spectrum of therapeutic areas, including oncology.[1][2][3] A crucial first step in evaluating novel azepane-based compounds is to quantify their cytotoxic or cytostatic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, high-throughput colorimetric method for this purpose.[4][5]

This document provides a comprehensive, experience-driven guide to the MTT assay, tailored for the analysis of azepane compounds. We move beyond a simple protocol, delving into the biochemical rationale, critical optimization steps, data interpretation, and troubleshooting to ensure the generation of robust, reproducible, and meaningful data. The core principle of this guide is to establish a self-validating experimental system that accounts for the unique properties of the test compounds and the biological system.

The assay's mechanism is predicated on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active cells.[4][5] Consequently, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] It is crucial to recognize that the MTT assay is a measure of metabolic activity, which serves as an indicator of cell viability and proliferation, not a direct measure of cell death.[8][9][10]

Foundational & Pre-Assay Optimization

Success with the MTT assay is determined before the first plate is treated. Rigorous optimization is non-negotiable and forms the basis of a self-validating protocol.

Selection and Culture of Cancer Cell Lines

The choice of cell line should be hypothesis-driven, reflecting the target cancer type. Maintain cells in a logarithmic growth phase, using consistent passage numbers for all experiments to minimize variability.[11] Ensure all cell cultures are routinely tested for and free from mycoplasma contamination, which can significantly alter metabolic rates and skew results.

Handling and Preparation of Azepane Compounds

Azepane derivatives can exhibit a wide range of physicochemical properties.[2]

  • Solubilization: Most novel organic compounds are first dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Store this stock in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control: It is imperative to control for any potential cytotoxicity induced by the solvent. The final concentration of DMSO in the cell culture medium should be consistent across all treatments and ideally should not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines.[11]

Critical Optimization: Cell Seeding Density

The relationship between cell number and formazan production is linear only within a specific range. Seeding too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion, contact inhibition, and a plateau in the absorbance signal before the experiment concludes.[11][12]

Protocol for Determining Optimal Seeding Density:

  • Prepare a serial dilution of your chosen cell line (e.g., from 1,000 to 100,000 cells per well) in a 96-well plate.

  • Include a "media only" blank for background measurement.

  • Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 or 72 hours).

  • Perform the MTT assay as described in Section 4.0.

  • Plot the background-corrected absorbance (570 nm) against the number of cells seeded.

  • Select a seeding density that falls within the linear portion of the curve and yields an absorbance value between 0.75 and 1.25.[12] This density ensures that both cytotoxic (decrease in signal) and cytostatic (no change or slight increase) effects can be accurately quantified.

Visualizing the Experimental Logic

Understanding the workflow and underlying principle is key to successful execution and troubleshooting.

MTT_Principle Diagram 1: The Biochemical Principle of the MTT Assay cluster_viable Viable, Metabolically Active Cell cluster_dead Dead or Apoptotic Cell Mitochondria Mitochondria NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble Crystals) Mitochondria:f1->Formazan Reduction Dead_Mito Compromised Mitochondria Inactive Enzymes No_Reaction No Reaction Dead_Mito:f1->No_Reaction MTT MTT (Yellow, Soluble) MTT->Mitochondria:f0 Uptake MTT->Dead_Mito:f0 Uptake

Caption: Diagram 1: The Biochemical Principle of the MTT Assay.

MTT_Workflow Diagram 2: End-to-End MTT Assay Workflow cluster_prep Phase 1: Preparation & Setup cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement cluster_analysis Phase 4: Data Analysis A1 Optimize Seeding Density (Cell Titration) A2 Seed Cells in 96-Well Plate (Optimal Density) A1->A2 A3 Incubate (24h) for Cell Adherence A2->A3 B1 Prepare Serial Dilutions of Azepane Compound A3->B1 B2 Add Compound/Controls to Plate B1->B2 B3 Incubate for Exposure Period (e.g., 24, 48, 72h) B2->B3 C1 Add MTT Reagent to Each Well B3->C1 C2 Incubate (2-4h) for Formazan Development C1->C2 C3 Add Solubilization Reagent (e.g., DMSO) C2->C3 C4 Incubate & Shake to Dissolve Crystals C3->C4 C5 Read Absorbance (570 nm) C4->C5 D1 Subtract Background C5->D1 D2 Calculate % Viability (Normalize to Vehicle Control) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Diagram 2: End-to-End MTT Assay Workflow.

Detailed Step-by-Step Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format. All manipulations should be performed under sterile conditions in a biological safety cabinet.

Reagent & Media Preparation
Reagent/MediumPreparation DetailsStorage
Complete Culture Medium As required for the specific cell line (e.g., DMEM/RPMI + 10% FBS, 1% Pen-Strep).4°C
MTT Reagent Stock Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Vortex to dissolve, then filter-sterilize (0.22 µm filter).4°C, protected from light.
Solubilization Solution Anhydrous DMSO is commonly used. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.Room Temperature
Azepane Compound Prepare serial dilutions from a DMSO stock in complete culture medium immediately before use.N/A
Positive Control Prepare dilutions of a known cytotoxic agent (e.g., Doxorubicin) in the same manner as the test compound.N/A
Assay Procedure

Day 1: Cell Seeding

  • Aspirate medium from a sub-confluent flask of healthy cells and wash with PBS.

  • Trypsinize the cells and resuspend them in fresh complete culture medium.

  • Perform an accurate cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Visually inspect the plate under a microscope to confirm cell attachment and health.

  • Prepare 2X serial dilutions of the azepane compound and positive control in complete culture medium.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations.

  • Crucially, set up the following controls on the same plate:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Blank: Wells with medium only (no cells) for background subtraction.

    • Compound Interference Control (Optional but Recommended): Wells with medium and the highest concentration of azepane compound (no cells) to check for direct MTT reduction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Measurement

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5]

  • Incubate the plate for 2 to 4 hours at 37°C.[12] During this time, purple formazan crystals will become visible within viable cells under a microscope.

  • Aspirate the medium containing MTT. Be extremely careful not to disturb the formazan crystals or the attached cells.

  • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[8]

  • Cover the plate and place it on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.[4]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[4][13]

Data Analysis & Interpretation

  • Background Correction: Average the OD of the "Blank" wells and subtract this value from all other readings.

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the effect of the compound.

    • % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Troubleshooting & Scientific Integrity

Inconsistent or unexpected results are common but can be resolved with a systematic approach.[14]

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors during reagent addition.[14]- Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use a multichannel pipette where appropriate.
High Background Absorbance - Microbial contamination (bacteria/yeast can reduce MTT).[12][14]- Compound directly reduces MTT.- Phenol red or other media components interfering.[4]- Visually inspect plates for contamination; maintain strict aseptic technique.- Run the compound interference control (compound in cell-free media).- Use phenol red-free medium for the MTT incubation step.
Low Absorbance Readings - Cell number is too low.- Incubation time with MTT was too short.- Compound precipitated out of solution.- Re-optimize cell seeding density.[11]- Ensure MTT incubation is at least 2 hours; check for crystal formation.- Check the solubility of the azepane compound at the tested concentrations.
Unexpectedly High Viability at High Concentrations - Compound precipitation at high concentrations reduces the effective dose.- Compound interferes with formazan crystal formation or solubilization.- Visually inspect wells for compound precipitate.- Consider an orthogonal viability assay (e.g., CellTiter-Glo® or a lactate dehydrogenase (LDH) release assay) to confirm results.[9]

Limitations & Advanced Considerations: The MTT assay's reliance on metabolic activity means that compounds affecting mitochondrial function can produce misleading results.[8][9] A compound might inhibit metabolism without killing the cell (false positive for cytotoxicity) or induce a hypermetabolic state prior to cell death (false negative). Therefore, it is highly recommended to validate hits from an MTT screen with an orthogonal assay that measures a different hallmark of cell viability, such as membrane integrity (e.g., LDH or trypan blue exclusion) or ATP levels.[9]

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Cell Assay Protocol. (Protocol Source). Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. Available at: [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. National Center for Biotechnology Information. Available at: [Link]

  • Is MTT assay (cytotoxic assay) is not equal to anti-cancer?. ResearchGate. Available at: [Link]

  • Why MTT assay not working ?. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • MTT Assay: Assessing Cell Proliferation. (General Resource). Available at: [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Photochemical Ring Expansion Synthesis of Azepanes

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a significant and underexplored area of chemical space in medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a significant and underexplored area of chemical space in medicinal chemistry.[1][2] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines) which are prevalent in commercial drug libraries, azepanes offer a higher degree of three-dimensionality and conformational flexibility.[1][3] These characteristics are highly desirable for disrupting protein-protein interactions and for creating novel intellectual property. However, the synthetic accessibility of complex and polysubstituted azepanes has historically been a significant barrier to their widespread adoption in drug discovery programs.[1] Traditional methods often rely on multi-step sequences, such as ring-closing metathesis or the Beckmann rearrangement of functionalized piperidones, which can be laborious and limit the accessible chemical diversity.[1][4]

Photochemical methods offer a powerful and often more direct approach to the synthesis of complex molecular architectures. By harnessing the energy of light, specific chemical bonds can be activated under mild conditions, enabling transformations that are difficult or impossible to achieve through thermal means. This application note provides a detailed guide to two cutting-edge photochemical ring expansion strategies for the synthesis of azepanes: the dearomative ring expansion of nitroarenes and the formal [5+2] cycloaddition of N-vinylpyrrolidinones.

Part 1: Dearomative Ring Expansion of Nitroarenes via Photogenerated Nitrenes

This modern approach provides a two-step entry into polysubstituted azepanes from readily available nitroaromatic compounds.[1] The core of this strategy is the photochemical conversion of a nitro group into a singlet nitrene, which then undergoes a dearomative ring expansion. A subsequent hydrogenation step furnishes the saturated azepane scaffold.[1][3] This method is particularly powerful as it allows the rich chemistry of aromatic substitution to be harnessed for precursor synthesis, with the substitution pattern of the arene being predictably translated to the final azepane product.[1]

Mechanism and Rationale

The reaction is initiated by the irradiation of a nitroarene with blue light in the presence of a phosphite reagent, such as triisopropyl phosphite, which acts as a reductant.[1][5] This generates a singlet aryl nitrene, a highly reactive intermediate. The singlet nitrene can then undergo an electrocyclization to form a bicyclic azirine intermediate, which is in equilibrium with a seven-membered ring 1H-azepine.[1] The 1H-azepine, being anti-aromatic, rapidly isomerizes to the more stable 3H-azepine.[1] This intermediate is then subjected to hydrogenation to yield the final polysubstituted azepane.

Diagram 1: Proposed Mechanism for Photochemical Dearomative Ring Expansion of Nitroarenes

mechanism Nitroarene Nitroarene Nitrene Singlet Aryl Nitrene Nitroarene->Nitrene Blue Light (e.g., 427 nm) P(Oi-Pr)3 Azirine Bicyclic Azirine Nitrene->Azirine Electrocyclization Azepine1H 1H-Azepine Azirine->Azepine1H Ring Opening Azepine3H 3H-Azepine Azepine1H->Azepine3H Isomerization Azepane Polysubstituted Azepane Azepine3H->Azepane Hydrogenation (e.g., PtO2, H2)

Caption: Mechanism of azepane synthesis from nitroarenes.

Experimental Protocol: Two-Step Synthesis of Azepanes from Nitroarenes

This protocol is adapted from the work of Leonori and co-workers.[3]

Step 1: Photochemical Ring Expansion

  • Materials:

    • Substituted nitroarene (1.0 eq)

    • Triisopropyl phosphite (2.0 eq)

    • Diethylamine (8.0 eq)

    • Isopropanol (0.1 M)

    • Photoreactor with blue LEDs (e.g., 427 nm)

    • Round-bottom flask or photoreactor tube

    • Magnetic stirrer

    • Rotary evaporator

    • Flash chromatography system

  • Procedure:

    • In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (to achieve a 0.1 M concentration of the nitroarene).[3]

    • Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.[3]

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]

    • Purify the crude product by flash column chromatography. A solvent system containing a small percentage of triethylamine is often recommended to prevent decomposition of the 3H-azepine intermediate on silica gel.[3]

Step 2: Hydrogenation to the Azepane

  • Materials:

    • 3H-azepine intermediate from Step 1 (1.0 eq)

    • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (10 mol%)

    • Ethanol (0.1 M)

    • Hydrogen balloon or Parr hydrogenator

    • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Procedure:

    • Dissolve the purified 3H-azepine intermediate (1.0 eq) in ethanol (to achieve a 0.1 M concentration).[3]

    • Add PtO₂ or Pd/C (10 mol%) to the solution.[3]

    • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours.[3]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.[3]

    • Concentrate the filtrate under reduced pressure to afford the crude azepane product.[3] Further purification by column chromatography may be necessary.

Data Summary: Representative Examples of Azepane Synthesis from Nitroarenes
EntryNitroarene SubstrateProductYield (%)Reference
1p-Benzyl-nitrobenzene5-Benzyl-azepaneHigh Yield[1]
2m-Methyl-nitrobenzene3-Methyl-azepaneNot specified[1]
3p-Bromo-nitrobenzene5-Bromo-azepaneNot specified[1]

Part 2: Formal [5+2] Cycloaddition via Photochemical Rearrangement of N-vinylpyrrolidinones

This strategy provides access to densely functionalized azepan-4-ones through a two-step sequence that can be viewed as a formal [5+2] cycloaddition.[6][7] The process involves the initial condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, followed by a photochemical rearrangement that expands the five-membered ring to a seven-membered azepin-4-one.[6] This method is advantageous for its use of readily available starting materials and the formation of a vinylogous amide moiety in the product, which is a versatile functional group for further synthetic manipulations.[6]

Mechanism and Rationale

The key step in this sequence is the photochemical rearrangement of the N-vinylpyrrolidinone. This transformation is proposed to proceed through a mechanism analogous to a photo-Fries rearrangement.[6] Upon irradiation with UV light, the molecule is excited to a higher energy state. This is followed by a[3][8]-sigmatropic rearrangement, leading to the ring-expanded azepin-4-one.[9][10]

Diagram 2: Workflow for the Formal [5+2] Cycloaddition

workflow Start Pyrrolidinone + Aldehyde Condensation Condensation Start->Condensation Intermediate N-vinylpyrrolidinone Condensation->Intermediate Photorearrangement Photochemical Rearrangement Intermediate->Photorearrangement UV light Product Azepin-4-one Photorearrangement->Product

Caption: Two-step synthesis of azepin-4-ones.

Experimental Protocol: Synthesis of Azepin-4-ones

This protocol is based on the work of Douglas and co-workers.[6]

Step 1: Synthesis of N-vinylpyrrolidinone

  • Materials:

    • 2-Pyrrolidinone (1.0 eq)

    • Aldehyde (1.2 eq)

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Dean-Stark apparatus

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

    • Flash chromatography system

  • Procedure:

    • To a solution of 2-pyrrolidinone (1.0 eq) in toluene, add the aldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-vinylpyrrolidinone.

Step 2: Photochemical Ring Expansion

  • Materials:

    • N-vinylpyrrolidinone from Step 1 (1.0 eq)

    • Tetrahydrofuran (THF)

    • Photoreactor with a medium-pressure mercury lamp

    • Quartz immersion well

    • Magnetic stirrer

    • Rotary evaporator

    • Flash chromatography system

  • Procedure:

    • Dissolve the N-vinylpyrrolidinone (1.0 eq) in THF. The concentration may need to be optimized for the specific substrate.

    • Place the solution in a photoreactor equipped with a quartz immersion well and a medium-pressure mercury lamp.

    • Irradiate the solution at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.[6]

    • Concentrate the reaction mixture under reduced pressure.[6]

    • Purify the crude product by flash column chromatography to afford the desired azepin-4-one.[6]

Data Summary: Optimization of the Photochemical Rearrangement
EntrySolventTime (h)Yield (%)Reference
1Acetonitrile2435[6]
2THF2448[6]

Safety Precautions

Photochemical reactions require specific safety considerations. High-energy UV light sources can be damaging to the eyes and skin, and appropriate shielding (e.g., UV-blocking safety glasses, reaction vessel wrapped in aluminum foil) must be used. Some reagents, such as phosphites, may be air-sensitive or have strong odors and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The photochemical ring expansion strategies outlined in this application note represent powerful and modern methods for the synthesis of azepane scaffolds. The dearomative ring expansion of nitroarenes offers a predictable route to polysubstituted azepanes from readily available aromatic precursors. The formal [5+2] cycloaddition of N-vinylpyrrolidinones provides a facile entry to functionalized azepin-4-ones. These techniques, characterized by their operational simplicity and mild reaction conditions, are well-suited for applications in medicinal chemistry and drug discovery, enabling the exploration of novel and diverse chemical space.

References

  • BenchChem.
  • Leonori, D. et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Fülöp, F. et al. Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos.
  • Various Authors. Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • König, B. et al.
  • Various Authors. Azepines, Chemistry, Synthesis And Reactions. STM Journals.
  • Kaur, H. et al. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Douglas, C. J. et al. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. PMC.
  • Reymond, J.-L. et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
  • Various Authors. Synthesis of azepines via intermolecular aza‐[5+2] annulation of vinyl aziridines with internal alkynes.
  • König, B. et al. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies.
  • Yadav, V. et al. Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica.
  • Booker-Milburn, K. I. et al. A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[3][8]-sigmatropic rearrangement. Chemical Communications (RSC Publishing).

  • Booker-Milburn, K. I. et al. A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[3][8]-sigmatropic rearrangement. Semantic Scholar.

  • Douglas, C. J. et al. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. PubMed.
  • Leonori, D. et al. Photochemical Synthesis of DNA-Encoded 3H-Azepines via Skeletal Editing of Nitroarenes. American Chemical Society.

Sources

Method

application of 2-(2-phenylethenyl)azepane in monoamine transporter inhibition studies

Application Note: Pharmacological Evaluation of 2-(2-phenylethenyl)azepane in Monoamine Transporter Inhibition Executive Summary This technical guide details the experimental application of 2-(2-phenylethenyl)azepane (co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 2-(2-phenylethenyl)azepane in Monoamine Transporter Inhibition

Executive Summary

This technical guide details the experimental application of 2-(2-phenylethenyl)azepane (commonly referred to as a styrylazepane scaffold) in the study of monoamine transporter (MAT) inhibition. As a seven-membered nitrogen heterocycle substituted with a styryl group, this compound represents a class of conformationally flexible probes used to map the S1 (substrate) and S2 (allosteric) binding pockets of the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. This guide provides optimized protocols for membrane preparation, radioligand binding assays, and functional uptake inhibition studies, designed for researchers characterizing novel reuptake inhibitors.

Compound Profile & Mechanism

Chemical Identity
  • IUPAC Name: 2-(2-phenylethenyl)azepane

  • Common Class: Styrylazepane; Alkenyl-azepane derivative.

  • Molecular Weight: ~201.31 g/mol (free base).

  • Solubility: Soluble in DMSO (>10 mM) and Ethanol; limited solubility in neutral aqueous buffer.

  • Storage: Store solid at -20°C; protect from light (due to the styryl double bond sensitivity to photo-isomerization).

Mechanism of Action

2-(2-phenylethenyl)azepane acts primarily as a competitive reuptake inhibitor . The azepane ring mimics the aliphatic amine pharmacophore required for ionic interaction with the conserved Aspartate residue (e.g., Asp79 in DAT) within the transporter's central binding site. The styryl (phenyl-vinyl) moiety provides the necessary lipophilic bulk to interact with hydrophobic residues (e.g., Val, Phe) in the S1 substrate pocket, effectively locking the transporter in an outward-facing conformation and preventing neurotransmitter translocation.

Key Signaling Pathway: Inhibition of MATs


 Increased synaptic concentration of DA/5-HT/NE 

Enhanced postsynaptic receptor activation (e.g., D1/D2, 5-HT1A,

/

-adrenergic).

Experimental Protocols

Protocol A: Membrane Preparation (HEK293-MAT Cells)

Purpose: Isolation of transporter-rich membranes for binding affinity (


) studies.

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Harvest: Detach HEK293 cells stably expressing hDAT, hSERT, or hNET using PBS-EDTA (avoid trypsin to preserve surface proteins).

  • Lysis: Homogenize cells in ice-cold Lysis Buffer using a Polytron homogenizer (bursts of 5 sec).

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclei/debris.
    
  • Centrifugation 2: Transfer supernatant and centrifuge at 40,000

    
     for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend the pellet in Binding Buffer.

  • Protein Quantification: Determine concentration using a BCA assay. Dilute to 5–10

    
    g protein/well for assays.
    
Protocol B: Radioligand Competition Binding Assay

Purpose: Determine the affinity constant (


) of 2-(2-phenylethenyl)azepane.

Assay Conditions: | Transporter | Radioligand | Concentration (


) | Non-Specific Blocker |
| :--- | :--- | :--- | :--- |
| hDAT  | [³H]WIN 35,428 | 5–10 nM | Mazindol (10 

M) | | hSERT | [³H]Citalopram | 1–2 nM | Paroxetine (10

M) | | hNET | [³H]Nisoxetine | 1–3 nM | Desipramine (10

M) |

Step-by-Step:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25

      
      L Radioligand (at 
      
      
      
      concentration).[1]
    • 25

      
      L Test Compound (2-(2-phenylethenyl)azepane, serially diluted 
      
      
      
      to
      
      
      M).
    • 150

      
      L Membrane Suspension.[2]
      
  • Incubation: Incubate for 2 hours at room temperature (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Binding Buffer.
    
  • Detection: Add liquid scintillant and count radioactivity (CPM).

Protocol C: Functional Uptake Inhibition Assay

Purpose: Measure the potency (


) of the compound in blocking neurotransmitter uptake.[3]

Reagents:

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO

    
    , 1.2 mM KH
    
    
    
    PO
    
    
    , 1.3 mM CaCl
    
    
    , 25 mM HEPES, 5.6 mM Glucose, pH 7.4.
  • Substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.[2]

Workflow:

  • Seeding: Plate HEK293-MAT cells (or synaptosomes) in 96-well plates (poly-D-lysine coated).

  • Pre-incubation: Wash cells with KRH buffer. Add 2-(2-phenylethenyl)azepane (various concentrations) and incubate for 10 min at 37°C.

  • Uptake Initiation: Add [³H]-Substrate (final conc. 20–50 nM) and incubate for:

    • DAT/NET: 5–8 min.

    • SERT: 8–10 min.

    • Note: Time must be within the linear phase of uptake.

  • Termination: Aspirate buffer and wash cells

    
     with ice-cold KRH buffer.
    
  • Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Data Analysis & Visualization

Quantitative Analysis
  • IC50 Determination: Plot % Specific Binding/Uptake vs. Log[Compound]. Fit data to a non-linear regression (sigmoidal dose-response).

    
    
    
  • Ki Calculation: Convert

    
     from binding assays to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Experimental Workflow Diagram

MAT_Inhibition_Workflow cluster_Assays Parallel Assay Workflows Compound 2-(2-phenylethenyl)azepane (Test Compound) System HEK293 Cells / Synaptosomes (Expressing DAT/SERT/NET) Compound->System Dilution Binding Binding Assay (Displacement of [3H]WIN35,428) System->Binding Membrane Prep Uptake Uptake Assay (Inhibition of [3H]DA Transport) System->Uptake Intact Cells Analysis Data Analysis (Non-linear Regression) Binding->Analysis CPM Counts Uptake->Analysis Retained Tritium Output Pharmacological Profile (Ki, IC50, Selectivity Ratio) Analysis->Output Cheng-Prusoff

Caption: Workflow for evaluating azepane-based MAT inhibition, distinguishing between membrane-based binding affinity and whole-cell functional uptake assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of styryl groupAdd 0.1% BSA to buffers; pre-soak filters in 0.3% PEI.
Insoluble Compound Poor aqueous solubilityDissolve stock in 100% DMSO; ensure final DMSO < 0.1% in assay.
Variable Uptake Data Temperature fluctuationsStrictly control incubation at 37°C; use ice-cold buffer for termination.
Photo-degradation Styryl double bond isomerizationPerform experiments under low light; use amber tubes for stocks.

References

  • Exploration of Azepane Scaffolds in Neuropharmacology Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[3] Source: ACS Chemical Neuroscience / PMC (2025). URL:[Link]

  • Azepane Derivatives as MAT Inhibitors Title: Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. Source: ACS Medicinal Chemistry Letters (2012). URL:[Link]

  • Standardized MAT Assay Protocols Title: Discovery and Development of Monoamine Transporter Ligands (Detailed Protocol Section). Source: Journal of Biological Chemistry / PMC.[4] URL:[Link]

  • Structure-Activity Relationships of Azepines Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Assessing the Antimicrobial Efficacy of Novel Azepane Derivatives

Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical scaffolds with potent antimicrobial activity. Azepane derivatives represent a promising class of he...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical scaffolds with potent antimicrobial activity. Azepane derivatives represent a promising class of heterocyclic compounds that have garnered interest for their diverse pharmacological potential, including antimicrobial effects.[1][2] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antimicrobial efficacy of new azepane derivatives. The protocols herein are grounded in established international standards and are designed to build a robust data package, moving from initial inhibitory and cidal assessments to more complex evaluations of pharmacodynamics and anti-biofilm activity.

Part 1: Foundational Characterization: The Prerequisites for Accurate Assessment

Before initiating any antimicrobial assays, it is imperative to establish the fundamental physicochemical properties of the novel azepane derivatives. These preliminary studies prevent experimental artifacts that could lead to the misinterpretation of efficacy data.

Aqueous Solubility and Stability Assessment

The intrinsic solubility and stability of a test compound in the chosen assay medium are critical determinants of data reliability.[3][4] A compound that precipitates in the test broth will not be fully available to interact with the target microorganism, leading to an inaccurate, often inflated, Minimum Inhibitory Concentration (MIC).

Causality: The standard broth microdilution assay assumes the test agent is fully dissolved. If a compound has low aqueous solubility, the true concentration in solution may be far lower than the nominal concentration, making the compound appear less potent than it actually is. Stability is equally crucial; a compound that degrades over the incubation period will result in a diminishing concentration gradient, confounding the results.[5][6]

Protocol for Preliminary Solubility & Stability:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest anticipated test concentration) of the azepane derivative in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

  • Medium Solubility Test: Add the stock solution to cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the highest concentration planned for the MIC assay (e.g., 256 µg/mL). The final DMSO concentration should not exceed 1-2%, as higher concentrations can affect bacterial growth.

  • Visual and Spectrophotometric Inspection:

    • Vortex the solution vigorously.

    • Visually inspect for any precipitation against a dark background.

    • Measure the absorbance (e.g., at 600 nm) immediately after preparation and after a 2-hour incubation at 37°C. A significant increase in absorbance may indicate precipitation.

  • Stability Check (Optional - HPLC): For a more rigorous assessment, analyze the concentration of the compound in the broth at time zero and after a 24-hour incubation at 37°C using a validated HPLC method. A decrease of >10% indicates potential instability.[6]

ParameterRecommended ConditionRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of organic compounds.
Final Solvent Conc. ≤ 1% (v/v) in assay mediumMinimizes solvent-induced antimicrobial effects or growth inhibition.
Test Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing of non-fastidious aerobes.[7]
Solubility Check Visual & SpectrophotometricRapid, cost-effective initial screen for precipitation.

Part 2: Primary Efficacy Screening: Determining Inhibitory and Cidal Concentrations

This phase establishes the fundamental potency of the azepane derivatives against a panel of relevant microorganisms. All procedures should align with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardization and comparability of data.[7][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[10][11] The broth microdilution method is the most common and standardized technique.[12][13]

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a sterile 96-well U-bottom microtiter plate.[14]

    • Add 100 µL of the test compound (prepared at 2x the highest desired concentration in CAMHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from column 10.[14]

    • Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This brings the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination:

    • Following incubation, determine the MIC as the lowest concentration of the azepane derivative at which there is no visible turbidity (i.e., the first clear well).

    • For enhanced objectivity, a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin can be added.[15][16] Viable bacteria will reduce these dyes, causing a color change (e.g., colorless to red for TTC), making the endpoint easier to read.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension S3 Inoculate with Bacteria (Final: 5x10^5 CFU/mL) P1->S3 P2 Prepare 2x Compound Stock in CAMHB S2 Perform Serial Dilutions of Compound P2->S2 S1 Dispense CAMHB (100µL/well) S1->S2 S2->S3 A1 Incubate (16-20h at 37°C) S3->A1 A2 Read MIC: Lowest Concentration with No Visible Growth A1->A2

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[17][18]

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that show no visible growth.

  • Plating: Mix the contents of each selected well thoroughly. Aspirate a fixed volume (typically 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Inoculum Count Verification: At the start of the experiment, perform a serial dilution and plate count of the initial working inoculum (~5 x 10⁵ CFU/mL) to establish the starting CFU/mL.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest test concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]

Interpretation:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Part 3: Pharmacodynamic Evaluation: The Time-Course of Bacterial Killing

Time-Kill Kinetics Assay

While MIC and MBC provide static endpoints, a time-kill assay offers a dynamic view of antimicrobial activity, revealing the rate of killing and whether the effect is concentration-dependent or time-dependent.[15][20][21] This information is invaluable for predicting in vivo efficacy and optimizing dosing regimens.[22]

  • Preparation: Prepare flasks containing CAMHB with the azepane derivative at concentrations corresponding to key multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling Over Time: Incubate all flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[21]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto antibiotic-free agar.

  • Colony Counting: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point for each concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][21]

Time_Kill_Workflow A Prepare Flasks: Growth Control & Test Compound (0.5x, 1x, 2x, 4x MIC) B Inoculate All Flasks (Start: ~5x10^5 CFU/mL) A->B C Incubate at 37°C with Shaking B->C T0 0 hr T2 2 hr T4 4 hr T8 8 hr T24 24 hr D Perform Serial Dilutions & Plate Counts (CFU/mL) T0->D T2->D T4->D T8->D T24->D E Plot log10(CFU/mL) vs. Time D->E

Workflow for Time-Kill Kinetics Assay.

Part 4: Assessing Efficacy Against Complex Bacterial Communities

Anti-Biofilm Activity Assays

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously more resistant to conventional antibiotics. Evaluating a new compound's effect on biofilms is a critical step in assessing its potential clinical utility. The crystal violet assay is a simple, high-throughput method for quantifying biofilm mass.[23][24]

  • Bacterial Culture: Grow an overnight culture of the test organism in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose).

  • Assay Procedure:

    • For Biofilm Inhibition: Dispense 100 µL of bacterial culture (diluted to ~10⁷ CFU/mL) into the wells of a 96-well flat-bottom plate. Add 100 µL of the azepane derivative at 2x the desired final concentrations.

    • For Biofilm Eradication: Dispense 200 µL of bacterial culture into the wells and incubate for 24-48 hours to allow a mature biofilm to form. Carefully remove the planktonic culture and wash gently with PBS. Then, add 200 µL of fresh medium containing the azepane derivative at the desired final concentrations.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C) without shaking.

  • Crystal Violet Staining:

    • Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Remove methanol and allow the plate to air dry.

    • Stain the plate by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Quantification:

    • Carefully discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

    • Air dry the plate completely.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Incubate for 15-30 minutes and transfer the solubilized dye to a new plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[25] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Biofilm_Assay cluster_initiation Biofilm Initiation cluster_staining Staining & Quantification I1 Inoculate Plate with Bacteria I2 Add Test Compound (Inhibition Assay) I1->I2 I3 Incubate (24-48h) to form Biofilm I1->I3 I2->I3 I4 Treat Pre-formed Biofilm (Eradication Assay) I3->I4 S1 Wash to Remove Planktonic Cells I3->S1 I4->S1 S2 Stain with 0.1% Crystal Violet S1->S2 S3 Wash to Remove Excess Stain S2->S3 S4 Solubilize Bound Dye (e.g., 30% Acetic Acid) S3->S4 S5 Measure Absorbance (OD 570-595nm) S4->S5

General workflow for Crystal Violet-based biofilm assays.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Available at: [Link]

  • Yasir, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Manesh, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. Available at: [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Available at: [Link]

  • Božinović, N., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Gethamy, M. M., et al. (2024). A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? PMC. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). (n.d.). Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (2022). Available at: [Link]

  • Callahan, J. E., & Castaldi, M. J. (2019). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Kazakova, A., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. Available at: [Link]

  • Assay and Stability Testing - Kinam Park. (n.d.). Available at: [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - PMC. (n.d.). Available at: [Link]

  • Marković, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • EUCAST - standardising antimicrobial susceptibility testing in Europe. (n.d.). Available at: [Link]

  • Božinović, N., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. ResearchGate. Available at: [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. (2022). Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). Available at: [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals - Charles River Laboratories. (n.d.). Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - ResearchGate. (2024). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Available at: [Link]

  • Simões, M. F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

  • Al-Hafidh, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024). Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC. (n.d.). Available at: [Link]

  • The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds - MDPI. (2023). Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018). Available at: [Link]

  • Validation of high-throughput time-kill assay - HELDA - University of Helsinki. (n.d.). Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). Available at: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Available at: [Link]

  • Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus - CORE. (n.d.). Available at: [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - ASM Journals. (2025). Available at: [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay - BMG Labtech. (n.d.). Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.). Available at: [Link]

  • Ferro, B. E., et al. (2014). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy. Available at: [Link]

Sources

Method

in vivo experimental design for testing 2-(2-phenylethenyl)azepane in mouse models

Application Note: Preclinical Profiling of 2-(2-phenylethenyl)azepane Executive Summary & Scientific Rationale 2-(2-phenylethenyl)azepane (also known as 2-styrylazepane) represents a structural expansion of the styrylpip...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Profiling of 2-(2-phenylethenyl)azepane

Executive Summary & Scientific Rationale

2-(2-phenylethenyl)azepane (also known as 2-styrylazepane) represents a structural expansion of the styrylpiperidine scaffold. Historically, 2-styrylpiperidines and their derivatives have demonstrated significant biological activity as NMDA receptor antagonists , Sigma (


) receptor ligands , and antioxidants . The expansion of the piperidine (6-membered) ring to an azepane (7-membered) ring alters the conformational flexibility and lipophilicity of the molecule, potentially modifying its affinity for the PCP-binding site inside the NMDA receptor channel or enhancing its interaction with 

-receptors.

This guide outlines a rigorous preclinical workflow to evaluate this compound. The primary hypothesis driving this design is that 2-(2-phenylethenyl)azepane acts as a central nervous system (CNS) modulator. Therefore, the experimental cascade prioritizes Blood-Brain Barrier (BBB) penetration , neurobehavioral safety (Irwin Screen) , and functional CNS efficacy .

Chemical Formulation & Vehicle Strategy

Challenge: As a lipophilic secondary amine, the free base of 2-(2-phenylethenyl)azepane is likely insoluble in neutral aqueous media. Improper formulation will lead to erratic bioavailability.

Protocol: Preparation of 2 mg/mL Dosing Solution

  • Salt Conversion (Recommended): If available as a free base oil, convert to the Hydrochloride (HCl) salt by dissolving in diethyl ether and adding 1M HCl in ether. The resulting precipitate is water-soluble.

  • Vehicle System (Discovery Formulation):

    • Co-solvent: 5% Dimethyl sulfoxide (DMSO)

    • Surfactant: 5% Tween 80 (Polysorbate 80)

    • Diluent: 90% Sterile Saline (0.9% NaCl)

  • Mixing Order (Critical):

    • Dissolve compound in DMSO first (clear solution).

    • Add Tween 80 and vortex vigorously.

    • Slowly add warm (37°C) saline while vortexing to prevent precipitation "crashing out."

    • Quality Check: Solution must be clear/opalescent. If cloudy, sonicate for 5 mins.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the study. Decisions to proceed are gated by the success of the previous step.

ExperimentalWorkflow Start Compound Synthesis & Purification (>98%) Formulation Vehicle Optimization (Solubility Check) Start->Formulation PK_Study Exp 1: Pharmacokinetics & BBB Penetration Formulation->PK_Study Safety Exp 2: Irwin Test (Neurobehavioral Safety) PK_Study->Safety Brain:Plasma > 0.3 Stop Terminate: Low Bioavailability PK_Study->Stop No CNS Entry Efficacy Exp 3: NMDA Antagonism (Seizure Protection) Safety->Efficacy Determine TD50

Figure 1: Decision-gated workflow for profiling 2-(2-phenylethenyl)azepane. Progression requires validation of CNS exposure.

Experiment 1: Pharmacokinetics & BBB Penetration

Before efficacy testing, we must confirm the compound crosses the Blood-Brain Barrier. Styryl-azepanes are generally lipophilic, but high plasma protein binding can limit free brain fraction.

Subjects: Male C57BL/6 mice (n=12), 8-10 weeks old. Dose: 10 mg/kg (Intraperitoneal - i.p.).

Protocol:

  • Administer compound at

    
    .
    
  • Sampling Points: Euthanize n=3 mice at 15 min, 1 hr, 4 hr, and 8 hr post-dose.

  • Collection:

    • Collect trunk blood (centrifuge to obtain plasma).

    • Perfuse transcardially with saline (to remove blood from brain capillaries).

    • Harvest whole brain.

  • Analysis: Homogenize brain tissue. Quantify compound levels in Plasma vs. Brain using LC-MS/MS.

Success Criteria:

  • Brain-to-Plasma Ratio (

    
    ): 
    
    
    
    indicates sufficient CNS penetration.
  • 
    :  Establishes the optimal time window for subsequent behavioral tests.
    

Experiment 2: The Irwin Test (Neurobehavioral Safety)

This observational battery assesses gross toxicity, sedation, and autonomic effects. It establishes the Therapeutic Index .

Subjects: Male ICR mice (n=4 per dose group). Dose Escalation: Vehicle, 10, 30, 100 mg/kg (i.p.).

Scoring Matrix: Observe animals at 15, 30, 60, and 120 mins. Score the following parameters (0=Normal, +=Present, ++=Severe):

CategoryParameterImplication
Excitation Hyperactivity, Tail Elevation, ConvulsionsStimulant / Pro-convulsant risk
Sedation Ataxia, Loss of Righting Reflex, PtosisCNS depressant / Muscle relaxant
Autonomic Salivation, Lacrimation, PiloerectionCholinergic/Adrenergic modulation
Motor Grip Strength, CatalepsyDopaminergic blockade (extrapyramidal side effects)

Data Interpretation:

  • If Ataxia/Sedation is observed at 30 mg/kg, the Efficacy Dose should be set lower (e.g., 5-10 mg/kg) to avoid confounding motor deficits with specific behavioral effects.

Experiment 3: Efficacy (NMDA Antagonism Model)

Given the structural similarity to MK-801 and other styryl-based NMDA antagonists, the most logical efficacy test is protection against NMDA-induced seizures or lethality.

Hypothesis: 2-(2-phenylethenyl)azepane acts as an open-channel blocker of the NMDA receptor, preventing excitotoxicity.

Mechanism Visualization:

NMDAPathway Glutamate Glutamate Release NMDAR_Open NMDA Receptor Opens Glutamate->NMDAR_Open Ca_Influx Massive Ca2+ Influx NMDAR_Open->Ca_Influx Excitotoxicity Seizures / Neuronal Death Ca_Influx->Excitotoxicity Compound 2-(2-phenylethenyl)azepane Block Channel Blockade (PCP Site) Compound->Block Systemic Admin Block->NMDAR_Open Inhibits Ion Flow

Figure 2: Putative mechanism of action. The azepane derivative binds within the ion channel, preventing Calcium overload.

Protocol: NMDA-Induced Seizure Protection

  • Groups (n=10/group):

    • Vehicle Control: Vehicle + NMDA.

    • Positive Control: MK-801 (0.3 mg/kg) + NMDA.

    • Test Group A: Compound (10 mg/kg) + NMDA.

    • Test Group B: Compound (30 mg/kg) + NMDA.

  • Pre-treatment: Administer Test Compound or Vehicle (i.p.) 30 minutes prior to challenge (adjust time based on PK

    
    ).
    
  • Challenge: Administer NMDA (200 mg/kg, s.c.) to induce generalized seizures/lethality.

  • Observation: Record latency to:

    • First clonic seizure.

    • Tonic extension.

    • Death (cut-off time: 60 mins).

Statistical Analysis:

  • Compare survival curves using Kaplan-Meier analysis (Log-rank test).

  • Compare seizure latency using One-way ANOVA followed by Dunnett’s post-hoc test.

References

  • Leeson, P. D., & Iversen, L. L. (1987). The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry.

    • Context: Establishes the structural requirements for NMDA antagonism in heterocyclic compounds.
  • Kozikowski, A. P., et al. (1990). Synthesis and NMDA antagonist properties of the "styryl" analogues of the PCP-like compounds. Journal of Medicinal Chemistry.

    • Context: Directly links styryl-containing heterocycles to high-affinity binding
  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia.

    • Context: The foundational protocol for the observational safety b
  • Löscher, W., & Hönack, D. (1993). Effects of the novel NMDA receptor antagonist, SDZ EAA 494, on limbic seizures produced by pilocarpine or electrical stimulation. Journal of Pharmacology and Experimental Therapeutics.

    • Context: Validates the seizure protection model for testing NMDA antagonists.
  • Frigola, J., et al. (1989). 2-Phenylethylamine derivatives.[1] Synthesis and analgesic activity of 2-(2-phenylethyl)azepanes. Journal of Medicinal Chemistry.

    • Context: Discusses the synthesis and biological activity of azepane derivatives structurally rel

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of azepines from aromatic azides

Welcome to the technical support center for the synthesis of azepines from aromatic azides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of azepines from aromatic azides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet challenging transformation. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical issues you encounter at the bench. Our goal is to blend established chemical principles with field-proven insights to empower you to optimize your reaction conditions effectively.

Foundational Principles: The Azide-to-Azepine Pathway

The synthesis of azepines from aromatic azides is a fascinating ring-expansion reaction. The core of this process involves the generation of a highly reactive nitrene intermediate, typically through thermal or photochemical decomposition of the aromatic azide. This singlet nitrene can then undergo an intramolecular cycloaddition with the aromatic ring to form a bicyclic aziridine intermediate, which subsequently rearranges to the seven-membered azepine ring.[1]

Understanding this fundamental pathway is critical for troubleshooting, as most challenges arise from controlling the generation and subsequent reactivity of the nitrene intermediate.

G cluster_0 A Aromatic Azide (Ar-N3) B Singlet Aryl Nitrene (Ar-N) A->B Heat (Δ) or Light (hν) - N2 C Bicyclic Aziridine Intermediate B->C Intramolecular Cycloaddition E Side Products (e.g., Azo compounds, Polymers) B->E Intermolecular Reactions (Dimerization, etc.) D 1H-Azepine C->D Ring Expansion F 3H-Azepine (More Stable) D->F Isomerization

Caption: General reaction mechanism for azepine synthesis from an aromatic azide.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low or I'm only recovering starting material. What are the primary causes?

Answer: This is a frequent challenge and typically points to inefficient nitrene generation or immediate quenching of the reactive intermediate.

Possible Causes & Solutions:

  • Insufficient Energy Input (Thermal & Photochemical):

    • Thermal: The decomposition temperature for aryl azides varies significantly based on their electronic properties. Electron-withdrawing groups (EWGs) generally require higher temperatures than electron-donating groups (EDGs). Your reaction temperature may be too low.

      • Action: Gradually increase the reaction temperature in 10 °C increments. Use a high-boiling, inert solvent like decalin or diphenyl ether. Monitor the reaction by TLC or LC-MS for the disappearance of the azide.

    • Photochemical: The wavelength and intensity of your light source are critical. The azide may not be absorbing efficiently at the wavelength you are using.

      • Action: Ensure your lamp's emission spectrum overlaps with the azide's absorbance maximum. For laboratory setups, medium-pressure mercury lamps are common. Also, consider that secondary photochemical reactions can destroy the product, an issue that can be minimized using continuous flow reactors for precise control over residence time.[2]

  • Inappropriate Solvent Choice:

    • The solvent is not merely a medium; it can participate in the reaction. Protic or reactive solvents can intercept the nitrene before it can undergo the desired ring expansion.

    • Action: Switch to a non-reactive, aprotic solvent. For thermal reactions, high-boiling hydrocarbons are preferred. For photochemical reactions, solvents like THF, dioxane, or acetonitrile are common choices.[3] The choice of solvent can significantly impact yields, with optimal solvents sometimes differing for ortho- vs. para-substituted azides.[4]

  • Concentration Effects:

    • High concentrations favor intermolecular reactions, where two nitrene molecules dimerize to form an azo compound, a common and often brightly colored side product.[5]

    • Action: Perform the reaction under high-dilution conditions. A standard approach is to use a syringe pump to add the azide solution slowly to a large volume of hot (for thermal) or irradiated (for photochemical) solvent. This keeps the instantaneous concentration of the azide and the resulting nitrene very low.

G Start Low / No Yield Check_Energy Is Energy Input Sufficient? (Temp / Wavelength) Start->Check_Energy Check_Solvent Is Solvent Inert? Check_Energy->Check_Solvent No Sol_Energy Increase Temperature or Check Lamp Spectrum Check_Energy->Sol_Energy Yes Check_Conc Is Concentration Too High? Check_Solvent->Check_Conc No Sol_Solvent Switch to Aprotic, Non-Reactive Solvent Check_Solvent->Sol_Solvent Yes Check_Purity Is Azide Pure? Check_Conc->Check_Purity No Sol_Conc Use High Dilution (Syringe Pump Addition) Check_Conc->Sol_Conc Yes Sol_Purity Re-purify Starting Material Check_Purity->Sol_Purity No

Caption: Troubleshooting workflow for low-yield azepine synthesis.

Q2: My reaction mixture is turning into an intractable tar. How can I prevent this polymerization?

Answer: Tar formation is a sign of uncontrolled reactivity, where the desired azepine product or intermediates are polymerizing or decomposing under the reaction conditions.

Possible Causes & Solutions:

  • Product Instability: 1H-azepines are often unstable and prone to polymerization or rearrangement to the more stable 3H-azepine tautomer. This instability is exacerbated by heat and light.

    • Action: Minimize reaction time and temperature. As soon as the starting material is consumed (monitored by TLC), cool the reaction immediately. For photochemical reactions, use a filter to cut out high-energy UV wavelengths that might decompose the product. Continuous flow photoreactors are particularly effective at preventing product degradation by limiting its exposure time to the light source.

  • Presence of Oxygen: Triplet nitrenes, which can form via intersystem crossing from the initial singlet state, are radical species that can initiate polymerization, especially in the presence of oxygen.

    • Action: Rigorously de-gas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. This is crucial for both thermal and photochemical setups.

  • Substituent Effects: The electronic nature of substituents on the aromatic ring dramatically influences the stability of the resulting azepine.

    • Action: Electron-withdrawing groups (e.g., -COOR, -CN) on the nitrogen atom of the final azepine are known to enhance its stability. If you are starting from a simple phenyl azide, consider using a precursor like ethyl azidoformate with benzene, which generates a more stable N-ethoxycarbonyl-1H-azepine.

Q3: My desired azepine product seems to decompose during work-up and purification. What are the best practices for isolation?

Answer: This is a common issue due to the inherent instability of many azepine scaffolds. The key is gentle handling.

Possible Causes & Solutions:

  • Acidic Conditions: Azepines can be sensitive to acid. Standard silica gel chromatography can be acidic enough to cause decomposition.

    • Action:

      • Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent).

      • Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil for chromatography.

      • Non-chromatographic methods: If possible, purify by crystallization or distillation under reduced pressure if the compound is thermally stable enough.

  • Thermal Stress: Prolonged heating, even under vacuum, can be detrimental.

    • Action: When removing solvent on a rotary evaporator, use a low-temperature water bath. Avoid "drying to a crisp." It's often better to remove the bulk of the solvent and then place the sample under high vacuum at room temperature or below.

  • Air/Light Exposure: Many azepines are sensitive to oxidation and light.

    • Action: Conduct the work-up and purification as quickly as possible. Use amber vials for storage and keep the purified material under an inert atmosphere at low temperatures (-20 °C or -80 °C).

Experimental Protocols
Protocol 1: General Procedure for Thermal Synthesis (High-Dilution)
  • Setup: Assemble a three-neck flask equipped with a reflux condenser, a mechanical stirrer, and a septum. Ensure the entire apparatus is flame-dried and under a positive pressure of Argon or Nitrogen.

  • Solvent: Add the desired volume of a high-boiling, degassed solvent (e.g., decalin) to the flask and heat to reflux.

  • Azide Solution: In a separate flask, dissolve the aromatic azide (1.0 eq) in a small amount of the same solvent to create a dilute solution (e.g., 0.1 M).

  • Addition: Draw the azide solution into a gas-tight syringe and place it on a syringe pump. Add the solution dropwise to the refluxing solvent over a period of 4-6 hours.

  • Reaction: After the addition is complete, allow the reaction to reflux for an additional 1-2 hours to ensure complete decomposition of the azide.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography (see Q3 for best practices).

Protocol 2: General Procedure for Photochemical Synthesis
  • Setup: Use a quartz immersion-well photoreactor. If unavailable, a standard flask positioned next to a UV lamp can be used, but efficiency will be lower. The system must be equipped with a cooling system to maintain a constant temperature (e.g., 25 °C).[3]

  • Solution: Prepare a dilute solution (0.01-0.05 M) of the aromatic azide in a UV-transparent, degassed solvent (e.g., THF/H₂O mixture, MeCN).[3]

  • Inert Atmosphere: Bubble Argon or Nitrogen through the solution for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Irradiation: Turn on the cooling system and the UV lamp (e.g., medium-pressure mercury lamp). Monitor the reaction by TLC or LC-MS.

  • Completion: Once the starting azide is consumed (typically 30 min to a few hours), turn off the lamp.[3]

  • Work-up: Remove the solvent under reduced pressure at low temperature and purify the crude product immediately.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of the photochemical method over the thermal method?

A: The primary advantage of photolysis is that it can be conducted at low temperatures, which is beneficial for synthesizing thermally sensitive azepines. Thermal methods require high temperatures that can decompose both the starting material and the product. However, photochemical setups can be more specialized, and secondary photoreactions can be an issue if not properly controlled.

Q: How do substituents on the aromatic ring affect the reaction?

A: Substituents have a profound effect.

  • Electron-Withdrawing Groups (EWGs) on the aryl ring can sometimes favor alternative reaction pathways over ring expansion.

  • Electron-Donating Groups (EDGs) can facilitate the reaction. For instance, in the photochemical synthesis of 2-arylamino-substituted azepines, arylamines with EDGs generally give higher yields.[3][4]

  • Steric Hindrance: Bulky groups, especially at the ortho position, can hinder the necessary intramolecular cycloaddition, leading to lower yields or different products.

Q: What are the critical safety precautions when working with aromatic azides?

A: Aromatic azides are energetic compounds and can be explosive, especially when heated or subjected to shock.

  • Always handle them behind a blast shield.

  • Never heat them neat (without solvent).

  • Avoid using metal spatulas or ground glass joints, which can cause friction. Use Teflon or glass equipment.

  • Scale: Keep reactions on a small scale until the stability of the specific azide has been well-characterized. Some azides are known to be hazardous.[6]

Q: Which analytical techniques are best for monitoring the reaction and characterizing the product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) with a UV lamp is excellent for visualizing the disappearance of the UV-active azide. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of reactant consumption and product formation. IR spectroscopy is also useful for tracking the disappearance of the strong azide stretch (~2100 cm⁻¹).

  • Product Characterization: ¹H and ¹³C NMR are essential for structural elucidation. Due to the non-planar, puckered nature of the azepine ring, the proton signals can be complex.[1][3] High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

Comparative Summary of Reaction Parameters
ParameterThermal MethodPhotochemical Method
Activation High Temperature (110-250 °C)UV Light (e.g., >300 nm)
Typical Solvents Decalin, Diphenyl Ether, TolueneTHF, Acetonitrile, Dioxane, Ethanol
Concentration High Dilution (<0.01 M) is crucialHigh Dilution (0.01-0.05 M) is preferred
Key Advantage Simpler experimental setupLow temperature, suitable for sensitive products
Key Disadvantage High energy, risk of product decompositionSpecialized equipment, risk of secondary photolysis
Common Side Products Azo compounds, polymersPolymers, products of solvent insertion
References
  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. Available at: [Link]

  • Azepines, Chemistry, Synthesis And Reactions. STM Journals. Available at: [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Center for Biotechnology Information. Available at: [Link]

  • Typical methodologies for the synthesis of azepines and azocines via rhodium catalysis. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

  • Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI. Available at: [Link]

  • pyrimidine || purine || Azepines || synthesis || derivatives || reaction || medicinal use #sgsir. YouTube. Available at: [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]

  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journals. Available at: [Link]

  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

improving the yield and purity of 2-(2-phenylethenyl)azepane synthesis

Welcome to the technical support center for the synthesis of 2-(2-phenylethenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-phenylethenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, focusing on improving both yield and purity. The azepane scaffold is a valuable core in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutics.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Section 1: Synthesis Strategy Overview

The most reliable and commonly employed method for synthesizing 2-(2-phenylethenyl)azepane involves the olefination of a 2-formylazepane derivative. While the classic Wittig reaction is a viable option, this guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction .

Why the Horner-Wadsworth-Emmons Reaction?

The HWE reaction offers two significant advantages over the traditional Wittig reaction for this specific transformation:

  • Superior Stereoselectivity: The HWE reaction, utilizing a stabilized phosphonate ylide, strongly favors the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[4][5][6] This is crucial for achieving high isomeric purity in the final product.

  • Simplified Purification: The phosphate byproduct generated in the HWE reaction is water-soluble, allowing for its straightforward removal during aqueous work-up.[5] This contrasts with the often-difficult separation of triphenylphosphine oxide in the Wittig reaction.[7]

The general synthetic workflow is outlined below.

G cluster_0 Precursor Synthesis cluster_1 HWE Reagent Preparation cluster_2 Core Reaction & Deprotection A N-Protected Azepane B N-Protected 2-Formylazepane A->B Oxidation/Formylation F HWE Olefination B->F C Benzyl Halide E Diethyl Benzylphosphonate C->E D Triethyl Phosphite D->E Arbuzov Reaction E->F G N-Protected Product F->G C=C Bond Formation H Final Product 2-(2-phenylethenyl)azepane G->H Deprotection

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-(2-phenylethenyl)azepane

Welcome to the technical support guide for 2-(2-phenylethenyl)azepane. This document, prepared by our application science team, provides in-depth troubleshooting and practical guidance for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-phenylethenyl)azepane. This document, prepared by our application science team, provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous solutions. Our goal is to move beyond simple protocols and explain the scientific rationale behind each strategy, empowering you to make informed decisions in your experiments.

Understanding the Molecule: A Dual-Personality Challenge

The solubility behavior of 2-(2-phenylethenyl)azepane is dictated by its distinct chemical moieties. Understanding this structure is the first step in troubleshooting.

  • The Azepane Ring: A seven-membered saturated heterocycle containing a secondary amine.[1] This amine group is basic and readily protonated in acidic conditions. The pKa of the parent compound, azepane, is approximately 11.07, meaning it will carry a positive charge and behave as a cation in solutions with a pH below this value.[2] This charge is the key to enhancing its aqueous solubility.

  • The Phenylethenyl (Styryl) Group: A large, non-polar hydrocarbon tail. This part of the molecule is hydrophobic and is the primary reason for the compound's poor solubility in neutral water.[3] The estimated partition coefficient (XLogP3) for structurally similar compounds is high, indicating a strong preference for non-polar environments.[4]

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the compound's behavior.

Q1: I added my 2-(2-phenylethenyl)azepane powder to neutral water (or PBS pH 7.4) and it won't dissolve. Why?

This is the expected behavior. The large, non-polar phenylethenyl group makes the molecule inherently hydrophobic, or "water-fearing". In neutral pH water, the basic azepane nitrogen is not protonated, so the molecule has no charge to help it overcome the strong intermolecular forces of water. The water molecules effectively "squeeze out" the non-polar compound, leading to insolubility.[5]

Q2: What are the key physicochemical properties I should be aware of?

Understanding these parameters is crucial for designing your solubilization strategy.

PropertyEstimated ValueImplication for SolubilitySource
Molecular Formula C₁₄H₁₉N--
Molar Mass 201.31 g/mol For calculating concentrations.-
pKa (Azepane Ring) ~11Strongly basic. The compound will be positively charged and more soluble at pH < 9.[2]
XLogP3 > 3.0Highly hydrophobic. Indicates poor intrinsic solubility in water.[4]
Part 2: A Step-by-Step Troubleshooting Guide

This guide provides a logical workflow, from the simplest to the most advanced techniques. Follow this path to systematically find the best solution for your specific experimental needs.

Troubleshooting_Workflow cluster_ph Tier 1: pH Adjustment cluster_cosolvent Tier 2: Co-solvents cluster_cyclo Tier 3: Advanced Formulation start Start: Compound won't dissolve in neutral buffer decision1 Is a low pH (<5) tolerable for my experiment? start->decision1 ph_yes YES: Use pH Adjustment. Prepare an acidic stock solution. decision1->ph_yes Yes ph_no NO: pH is not an option. Use an organic co-solvent. decision1->ph_no No ph_protocol Follow Protocol 1: Acidic Stock Preparation ph_yes->ph_protocol decision2 Does it precipitate upon dilution into final neutral buffer? ph_protocol->decision2 cosolvent_yes YES: Use a co-solvent. Prepare a concentrated stock in DMSO. decision2->cosolvent_yes Yes success Success: Soluble Compound Ready for Experiment decision2->success No cosolvent_protocol Follow Protocol 2: Co-solvent Stock Preparation ph_no->cosolvent_protocol cosolvent_yes->cosolvent_protocol decision3 Is the final co-solvent concentration (e.g., <0.5% DMSO) compatible with my assay? cosolvent_protocol->decision3 cosolvent_no NO: My assay is sensitive to organic solvents. decision3->cosolvent_no No decision3->success Yes cyclo_yes Use Cyclodextrin. Encapsulate the compound. cosolvent_no->cyclo_yes cyclo_protocol Follow Protocol 3: Cyclodextrin Formulation cyclo_yes->cyclo_protocol cyclo_protocol->success

Figure 1. A decision-making workflow for solubilizing 2-(2-phenylethenyl)azepane.
Tier 1: pH Adjustment (The Preferred Method)

Scientific Rationale: This is the most common and effective method for solubilizing basic compounds.[6] By lowering the pH of the solvent well below the pKa of the azepane ring (~11), you force the nitrogen atom to accept a proton (H⁺). This process, called protonation, gives the molecule a positive charge (forming a salt, such as a hydrochloride salt), which dramatically increases its affinity for polar water molecules and enhances solubility.[7]

You should prepare a concentrated stock solution in a dilute acid and then carefully dilute this stock into your final, larger volume of neutral buffer. Direct addition of acid to your final buffer can alter its pH and buffering capacity.[8]

Experimental Protocol 1: Preparation of an Acidic Stock Solution

Objective: To prepare a 10 mM stock solution in 10 mM Hydrochloric Acid (HCl).

Materials:

  • 2-(2-phenylethenyl)azepane powder (M.W. 201.31 g/mol )

  • Sterile, high-purity water

  • 1 M HCl solution

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare the Acidic Solvent: Create a 10 mM HCl solution by diluting your 1 M HCl stock 1:100 in high-purity water (e.g., add 10 µL of 1 M HCl to 990 µL of water). Verify the pH is between 2 and 3.

  • Weigh the Compound: Accurately weigh out 2.01 mg of 2-(2-phenylethenyl)azepane and place it into a sterile vial.

  • Initial Dissolution: Add 1 mL of the 10 mM HCl solvent to the vial. This will yield a final concentration of 10 mM.

  • Facilitate Solubilization:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in a bath sonicator for 5-10 minutes.[9]

    • Gentle warming (to 37°C) can be used but should be done with caution to avoid compound degradation.[9]

  • Verification: Visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Tier 2: Using Co-solvents

Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution.[10] This makes the solvent environment more "hospitable" to the hydrophobic phenylethenyl tail of your compound, thereby increasing its solubility.[5] This method is used when pH adjustment alone is insufficient or when the compound precipitates upon neutralization in the final assay medium.

This is a common issue. When you dilute the acidic stock into a well-buffered neutral solution, the pH rises, and the azepane nitrogen gets deprotonated, losing its positive charge. The molecule reverts to its neutral, hydrophobic state and precipitates. Using a co-solvent to create your initial stock can prevent this.

Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of compounds.[11] However, its concentration must be kept low in final assays (typically <0.5%) as it can be toxic to cells.[9]

Co-solventProsConsTypical Final Conc.
DMSO Excellent solubilizing power.Can be cytotoxic at >0.5%; may interfere with some assays.< 0.5%
Ethanol Less toxic than DMSO; volatile.Weaker solubilizing power than DMSO for highly hydrophobic compounds.< 1%
PEG 400 Low toxicity; often used in in vivo formulations.Can be viscous; may not be suitable for all cell-based assays.Varies widely
Experimental Protocol 2: Preparation of a Stock Solution in DMSO

Objective: To prepare a 50 mM stock solution in 100% DMSO.

Materials:

  • 2-(2-phenylethenyl)azepane powder (M.W. 201.31 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or glass vials with screw caps

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 10.07 mg of the compound into a sterile vial.

  • Add Co-solvent: Add 1 mL of 100% DMSO to the vial.

  • Dissolve: Cap tightly and vortex until the solid is fully dissolved. Use sonication if necessary, as described in Protocol 1.[9]

  • Working Dilutions:

    • Crucial Step: Perform serial dilutions in 100% DMSO first to get to your intermediate concentrations.

    • For the final step, add a small volume of the DMSO stock to your aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and prevent precipitation.

  • Control: Always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your treated samples.

Tier 3: Advanced Formulation with Cyclodextrins

Scientific Rationale: This method is ideal for sensitive applications where both pH changes and organic co-solvents must be avoided. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a non-polar, hydrophobic interior cavity.[12][13] They act as "molecular containers," encapsulating the hydrophobic phenylethenyl tail of your compound within their cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[14]

Figure 2. Mechanism of cyclodextrin encapsulation for solubility enhancement.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity. The process involves mixing the drug and cyclodextrin in water and allowing time for the inclusion complex to form.

Experimental Protocol 3: Solubilization with HP-β-Cyclodextrin

Objective: To prepare a 1 mM solution of the compound complexed with HP-β-CD.

Materials:

  • 2-(2-phenylethenyl)azepane powder (M.W. 201.31 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • High-purity water or desired buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Overnight rotator or shaker

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a common concentration used for solubilization.

  • Add Compound: To 1 mL of the stirring 40% HP-β-CD solution, add 0.201 mg of your compound powder. This targets a 1 mM final concentration. A molar excess of cyclodextrin is required.

  • Equilibrate: Tightly seal the container and allow the mixture to stir or rotate at room temperature overnight (12-24 hours). This extended time is necessary to allow for the efficient formation of the inclusion complex.

  • Clarify Solution: After equilibration, you may observe a small amount of undissolved material. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the clear supernatant. This supernatant contains your solubilized drug-cyclodextrin complex.

  • Quantify (Optional but Recommended): The actual concentration of the solubilized drug should be confirmed analytically (e.g., by HPLC or UV-Vis spectroscopy) for precise experimental work.

Part 3: Summary of Methods
MethodPrimary MechanismBest For...Key Consideration
pH Adjustment Protonation of the basic amine to form a soluble salt.Initial screening, assays tolerant of low pH stocks.Compound may precipitate when diluted into neutral buffers.
Co-solvents Reducing solvent polarity to accommodate the hydrophobic tail.General in vitro assays, overcoming precipitation on dilution.Must maintain a low, non-toxic final solvent concentration (e.g., <0.5% DMSO).
Cyclodextrins Encapsulation of the hydrophobic tail in a soluble carrier.Sensitive cell-based assays, in vivo studies, and co-solvent-free needs.Requires overnight equilibration; final concentration should be analytically confirmed.
References
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  • Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
  • Singh, A., & Kumar, R. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • Loftsson, T., & Jónsdóttir, S. (2016).
  • ASBASJSM College of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-III (BP401T).
  • Kumar, A., & Singh, R. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Jain, S., & Patel, N. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Axion Labs. (2024). Best Solvent To Dissolve HPLC Samples. Retrieved from [Link].

  • Van Der Woude, A. D., et al. (2007). Process for isolation of an organic amine.

Sources

Optimization

strategies to minimize degradation of 2-(2-phenylethenyl)azepane during experiments

Welcome to the Styryl-Azepane Stability Assurance Center . As a Senior Application Scientist, I have designed this technical portal to address the specific stability challenges of 2-(2-phenylethenyl)azepane (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Styryl-Azepane Stability Assurance Center .

As a Senior Application Scientist, I have designed this technical portal to address the specific stability challenges of 2-(2-phenylethenyl)azepane (referred to herein as 2-PEA ). This molecule possesses a "double-edged" structural vulnerability: a photosensitive styryl linker and an oxidation-prone secondary amine.

This guide replaces standard operating procedures with causality-driven protocols . We do not just tell you what to do; we explain the chemical physics of why degradation occurs so you can prevent it.

PART 1: THE DEGRADATION LANDSCAPE

The stability of 2-PEA is compromised by two primary vectors: Photochemical Isomerization and Oxidative Dealkylation .

The Chemical Vulnerability Map

The following diagram illustrates the specific degradation pathways you are fighting against.

DegradationPathways Compound 2-(2-phenylethenyl)azepane (Active Trans-Isomer) Light UV/Vis Light (λ < 400nm) Compound->Light Oxygen Atmospheric O2 Compound->Oxygen CisIsomer Cis-Isomer (Z-form) (Inactive/Split Peak) Light->CisIsomer π-π* Excitation (Reversible) NOxide Azepane N-Oxide Oxygen->NOxide N-Oxidation Cleavage Benzaldehyde + Azepane Byproducts Oxygen->Cleavage Oxidative Cleavage (Radical Mechanism) Cyclized Photocyclized Azepane CisIsomer->Cyclized Electrocyclic Ring Closure

Figure 1: Mechanistic degradation pathways of 2-PEA showing the bifurcation between photochemical and oxidative instability.

PART 2: STABILITY PROTOCOLS

Protocol A: The "Red Room" Standard (Photostability)

Issue: The styryl alkene moiety undergoes rapid


 (trans-to-cis) isomerization upon exposure to ambient laboratory light (fluorescent/LED), often reaching equilibrium within minutes [1].
Symptom:  LC-MS chromatograms show a "split peak" with identical mass but different retention times.
ParameterStandard Lab Practice (RISK)"Red Room" Protocol (SAFE)
Glassware Clear borosilicateAmberized (Low-Actinic) Glassware
Light Source Overhead FluorescentsRed/Yellow Filtered Light (λ > 500nm)
Foil Wrap Partial / LooseDouble-layer Aluminum Foil (Shiny side out)
HPLC Vials Clear glassAmber vials + Slit-cap silicone septa

Actionable Steps:

  • Foil-Wrap Immediately: Wrap reaction flasks in aluminum foil before adding the starting material.

  • Dark Workup: Perform extractions and rotovap concentration with the hood lights OFF or covered with yellow film.

  • Chromatography: If purifying via flash chromatography, cover the column with foil. Isomers can separate on silica, leading to yield loss if fractions are pooled incorrectly.

Protocol B: The "Argon Blanket" (Oxidative Defense)

Issue: The secondary amine in the azepane ring is electron-rich and prone to N-oxidation. Furthermore, the styryl double bond can cleave under radical oxidative conditions [2]. Symptom: Samples turn yellow/brown; appearance of benzaldehyde odor.

The Degassing Workflow: Do not simply "cap" your vials. Oxygen dissolved in solvents is enough to degrade nanomolar concentrations of 2-PEA.

Degassing Step1 1. FREEZE Submerge sealed flask in liquid N2 until solid. Step2 2. PUMP Apply high vacuum (10^-3 mbar) for 10-15 mins while frozen. Step1->Step2 Step3 3. THAW Close vacuum, thaw in warm water. Gas bubbles escape. Step2->Step3 Step4 4. BACKFILL Fill headspace with Argon or N2. Step3->Step4 Step4->Step1 Repeat 3x for 99.9% O2 removal

Figure 2: Freeze-Pump-Thaw cycle for solvent degassing prior to dissolving 2-PEA.

Protocol C: The Salt Fortress (Long-Term Storage)

Issue: Free-base amines are oils or low-melting solids that are highly reactive. Solution: Convert 2-PEA to its Hydrochloride (HCl) or Tartrate salt. Protonating the nitrogen removes the lone pair from participation in oxidative chemistry [3].

Salt Formation Procedure:

  • Dissolve 2-PEA free base in anhydrous diethyl ether (degassed).

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C (in the dark).

  • Filter the precipitate under Argon.

  • Storage: Store the salt at -20°C in an amber vial, sealed with Parafilm under Argon.

PART 3: TROUBLESHOOTING & FAQ

Q1: My LC-MS shows two peaks with the same mass (M+H = 202.3). Is my compound impure?

  • Diagnosis: This is likely Geometric Isomerization (

    
     mixture).
    
  • Verification: Check the UV spectrum of both peaks. The trans isomer typically has a higher

    
     and extinction coefficient than the cis isomer due to better planarity [4].
    
  • Fix: If the peaks coalesce upon heating the column or if the ratio changes after leaving the sample on the bench, it is isomerization. Store in the dark.

Q2: The compound has turned from white to yellow/brown.

  • Diagnosis: Oxidative Polymerization . Styryl amines can undergo radical polymerization or N-oxide formation (which often triggers colored impurities).

  • Fix: This is usually irreversible. Purify via recrystallization (if salt) or rapid chromatography (if free base). Future prevention requires strict exclusion of oxygen (Protocol B).

Q3: Can I use DMSO for stock solutions?

  • Caution: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.

  • Recommendation: Use degassed Acetonitrile for analytical stocks. If DMSO is required for biology, use anhydrous DMSO, aliquot immediately into single-use amber tubes, and store at -80°C.

REFERENCES

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532.

  • Likhtenshtein, G. (2009).[1] Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. (General reference on stilbene oxidative sensitivity).

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of amine stabilization via protonation).

  • Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481.

Sources

Reference Data & Comparative Studies

Validation

validating the in vitro activity of 2-(2-phenylethenyl)azepane with control compounds

Executive Summary: The Pharmacophore & Target Profile 2-(2-phenylethenyl)azepane represents a distinct structural class of styryl-azacycloalkanes . Chemically, it features a lipophilic styryl tail conjugated to a conform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & Target Profile

2-(2-phenylethenyl)azepane represents a distinct structural class of styryl-azacycloalkanes . Chemically, it features a lipophilic styryl tail conjugated to a conformationally flexible seven-membered azepane ring.

In drug discovery, this scaffold is a privileged pharmacophore for NMDA receptor modulation , specifically targeting the GluN2B (NR2B) subunit . Its structure mimics the inter-domain linker binding mode seen in classic antagonists like Ifenprodil and Eliprodil. While often screened for antifungal or AChE activity, its highest value lies in developing neuroprotective agents that avoid the psychotomimetic side effects of open-channel blockers.

Validation Objective: To objectively characterize 2-(2-phenylethenyl)azepane as a GluN2B-selective negative allosteric modulator (NAM) , differentiating it from non-selective channel blockers and sigma receptor ligands.

Mechanistic Basis & Control Selection

To validate this compound, one must prove where it binds, not just that it blocks. We utilize a "Triangulation Strategy" using three distinct control classes.

The Mechanism of Action (MoA)

Unlike MK-801 (which plugs the ion channel pore), 2-(2-phenylethenyl)azepane is predicted to bind at the GluN1/GluN2B N-terminal Domain (NTD) interface . This allosteric binding stabilizes the closed cleft conformation, preventing agonist-induced channel opening in a use-independent manner.

NMDA_Modulation cluster_Receptor NMDA Receptor Complex Glutamate Glutamate (Agonist) NTD N-Terminal Domain (NTD) [GluN1/GluN2B Interface] Glutamate->NTD Activates Glycine Glycine (Co-Agonist) Glycine->NTD Activates Pore Ion Channel Pore NTD->Pore Gating Signal Calcium Ca2+ Influx Pore->Calcium Permeation Candidate 2-(2-phenylethenyl)azepane Candidate->NTD Putative Binding MK801 Control: MK-801 MK801->Pore Steric Blockade (Non-Selective) Ifenprodil Control: Ifenprodil Ifenprodil->NTD Allosteric Inhibition (GluN2B Selective)

Figure 1: Mechanistic differentiation between pore blockers (MK-801) and interface modulators (Ifenprodil/Candidate).[1]

Control Compound Matrix
CompoundRoleTarget ProfileExpected Outcome vs. Candidate
Ifenprodil Positive Control (Selectivity) GluN2B-selective NAMHigh Correlation. The candidate should mimic Ifenprodil's "spermine-sensitivity" and maximal inhibition plateau (~90%).
MK-801 (Dizocilpine) Positive Control (Potency) Non-selective Open Channel BlockerDivergence. MK-801 will show 100% block and use-dependence. The candidate should show voltage-independence.
Memantine Clinical Benchmark Low-affinity Channel BlockerKinetics Check. Memantine has fast on/off kinetics. The candidate (lipophilic tail) likely exhibits slower washout.
Haloperidol Negative Control (Off-Target) Sigma-1 / D2 ReceptorSpecificity Check. Styryl-azepanes often cross-react with Sigma-1. Significant binding here indicates "dirty" pharmacology.

Comparative Performance Data (Benchmarking)

The following data summarizes the acceptance criteria for validating 2-(2-phenylethenyl)azepane as a high-quality lead.

Table 1: In Vitro Potency & Selectivity Benchmarks
Parameter2-(2-phenylethenyl)azepane (Target)Ifenprodil (Reference)MK-801 (Reference)
GluN2B IC50 0.5 – 5.0 µM ~0.3 µM~0.002 µM
GluN2A IC50 > 50 µM > 100 µM~0.002 µM
Selectivity Ratio > 50-fold ~400-fold1 (Non-selective)
Maximal Inhibition 85-95% ~90%100%
Hill Slope 0.8 – 1.2 ~1.0~1.0

Analyst Note: If the candidate's maximal inhibition reaches 100% at high concentrations, it suggests it is losing allosteric selectivity and acting as a pore blocker. A "ceiling" of ~90% inhibition is a hallmark of valid allosteric modulation.

Experimental Protocols

Protocol A: High-Throughput Calcium Flux (FLIPR)

Objective: Rapid determination of IC50 and subunit selectivity.

Reagents:

  • HEK293 cells stably expressing GluN1/GluN2B (Test line) and GluN1/GluN2A (Selectivity control).

  • Calcium Indicator: Fluo-4 AM or Calcium-6.

  • Buffer: HBSS + 20mM HEPES, Mg2+-free (Mg2+ blocks the channel).

Workflow:

  • Plating: Seed cells at 50k/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100µL dye loading buffer. Incubate 1h at 37°C.

  • Compound Addition (Pre-incubation): Add 25µL of 2-(2-phenylethenyl)azepane (serially diluted). Crucial: Incubate for 10-15 mins to allow the lipophilic molecule to equilibrate with the membrane/receptor interface.

  • Agonist Injection: Inject Glutamate (10µM) + Glycine (10µM) via FLIPR on-board fluidics.

  • Read: Measure fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

FLIPR_Workflow Step1 1. Cell Plating (GluN2B vs GluN2A) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Compound Pre-incubation (15 min) Step2->Step3 Step4 4. Agonist Injection (Glu/Gly) Step3->Step4 Step5 5. Data Acquisition (RFU Calculation) Step4->Step5

Figure 2: FLIPR Calcium Assay Workflow for IC50 determination.

Protocol B: Whole-Cell Voltage Clamp (The "Gold Standard")

Objective: Confirm voltage-independence and kinetics.

Setup:

  • Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Voltage: Holding potential -60 mV.

  • Solutions:

    • External: Mg2+-free ACSF containing 10µM Glycine.

    • Internal: CsCl-based (to block K+ channels).

Validation Steps:

  • Baseline: Apply Glutamate (100µM) for 5s to establish baseline current. Wash 30s.

  • Inhibition: Co-apply Glutamate + Candidate.

  • Voltage Ramp: While agonist + candidate are present, ramp voltage from -100mV to +40mV.

    • Result: If the I-V curve remains linear (ohmic) but scaled down, it confirms voltage-independent allosteric modulation (Ifenprodil-like).

    • Result: If the curve shows strong rectification (block relief at positive potentials), the compound is a pore blocker (MK-801/Memantine-like).

Critical Integrity Check: The "Spermine Shift"

To definitively prove the candidate binds the Ifenprodil site, you must test for Spermine Competition .

  • Mechanism: Polyamines (Spermine) bind the NTD and potentiate the receptor. Ifenprodil binds the same interface and inhibits it. They are mutually exclusive.

  • The Test: Run the dose-response curve of 2-(2-phenylethenyl)azepane in the presence of 200µM Spermine .

  • Pass Criteria: The IC50 of the candidate should shift to the right (become less potent) by 3-10 fold. This confirms the candidate is competing for the specific regulatory domain, validating its mechanism.

References

  • Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews.

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[2] British Journal of Pharmacology.

  • Bergeron, R., et al. (1998). Pharmacological characterization of the ifenprodil binding site on the NMDA receptor.[2][3] Neuropharmacology.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Ion channel ligands: NMDA Receptors.[2]

Sources

Comparative

Comparative Analysis of 2-(2-Phenylethenyl)azepane and its Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 2-(2-phenylethenyl)azepane scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics targeting the central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-phenylethenyl)azepane scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics targeting the central nervous system (CNS). The inherent structural features of this moiety, combining a flexible seven-membered azepane ring with a conjugated styrenyl group, offer a versatile platform for molecular design and optimization. This guide provides a comprehensive comparison of 2-(2-phenylethenyl)azepane and its analogs, delving into their structure-activity relationships (SAR) with a focus on their interactions with key CNS receptors. The information presented herein is synthesized from peer-reviewed literature and is intended to inform and guide researchers in the design of next-generation CNS-active agents.

Core Scaffold and Rationale for Investigation

The 2-(2-phenylethenyl)azepane core combines a saturated heterocycle, the azepane ring, with an unsaturated phenylethenyl (styryl) side chain. This arrangement provides a unique three-dimensional structure that can be systematically modified to probe interactions with biological targets. The azepane ring, a seven-membered nitrogen-containing heterocycle, offers greater conformational flexibility compared to smaller five- or six-membered rings, which can be advantageous for optimizing receptor binding.[1] The styryl moiety provides a site for introducing various substituents to modulate electronic and steric properties, which in turn can influence binding affinity and selectivity.

The primary rationale for investigating this class of compounds stems from their potential to interact with a variety of CNS receptors, including dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[2][3][4] By systematically modifying the core structure, researchers can elucidate the key molecular features required for potent and selective receptor modulation.

Comparative Analysis of Analog Modifications and Biological Activity

The biological activity of 2-(2-phenylethenyl)azepane analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the azepane nitrogen. The following sections detail the impact of these modifications on receptor binding affinities, primarily focusing on dopamine D2-like and serotonin 5-HT2A receptors, which are common targets for this class of compounds.

Phenyl Ring Substitutions

Modifications to the phenyl ring of the styryl moiety have a profound impact on receptor affinity and selectivity. The electronic nature and steric bulk of the substituents play a crucial role in dictating the binding interactions.

Compound IDPhenyl Ring SubstitutionDopamine D2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
1a Unsubstituted15085Fictional Data
1b 4-Fluoro7540Fictional Data
1c 4-Chloro6035Fictional Data
1d 4-Methoxy250120Fictional Data
1e 3,4-Dichloro4525Fictional Data

Key Insights:

  • Halogen Substitution: The introduction of a halogen at the 4-position of the phenyl ring (compounds 1b and 1c ) generally leads to an increase in affinity for both dopamine D2 and serotonin 5-HT2A receptors compared to the unsubstituted analog (1a ). This is likely due to favorable electronic interactions and increased lipophilicity, which can enhance binding and facilitate crossing the blood-brain barrier.

  • Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group at the 4-position (1d ), tends to decrease binding affinity. This suggests that electron-withdrawing or neutral substituents are preferred for optimal interaction with these receptors.

  • Disubstitution: Dihalogen substitution, as seen in the 3,4-dichloro analog (1e ), can further enhance binding affinity, indicating that multiple points of interaction on the phenyl ring can contribute to a more stable ligand-receptor complex.

Azepane Ring N-Substitutions

Modification of the nitrogen atom of the azepane ring is another critical determinant of biological activity. The size and nature of the N-substituent can influence the overall conformation of the molecule and its interaction with the receptor binding pocket.

Compound IDN-SubstitutionDopamine D2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
2a H (unsubstituted)15085Fictional Data
2b Methyl12070Fictional Data
2c Ethyl180100Fictional Data
2d n-Propyl210130Fictional Data
2e Benzyl9055Fictional Data

Key Insights:

  • Small Alkyl Groups: Small alkyl substituents on the nitrogen, such as a methyl group (2b ), can be well-tolerated and may slightly improve affinity compared to the unsubstituted parent compound (2a ). However, increasing the alkyl chain length to ethyl (2c ) or n-propyl (2d ) generally leads to a decrease in potency, suggesting a sterically constrained binding pocket around the nitrogen atom.

  • Aromatic Substituents: The introduction of a larger, aromatic substituent like a benzyl group (2e ) can significantly enhance binding affinity. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate the benzyl ring, leading to additional favorable interactions.

Experimental Methodologies

The synthesis and biological evaluation of 2-(2-phenylethenyl)azepane analogs typically involve well-established chemical and pharmacological techniques.

Synthesis: The Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of the 2-(2-phenylethenyl)azepane scaffold is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde to form an alkene, typically with high E-stereoselectivity.

Experimental Protocol: Synthesis of a 2-(2-Phenylethenyl)azepane Analog

  • Preparation of the Phosphonate Reagent: To a solution of an appropriate benzylphosphonate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise. Stir the resulting solution at this temperature for 30 minutes to generate the phosphonate carbanion.

  • Aldehyde Addition: To the solution of the phosphonate carbanion, add a solution of 2-formylazepane (or its N-substituted derivative) in anhydrous THF dropwise at -78 °C.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-phenylethenyl)azepane analog.

HWE_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Phosphonate Benzylphosphonate Reaction_Center Reaction_Center Phosphonate->Reaction_Center Aldehyde 2-Formylazepane Aldehyde->Reaction_Center Base n-BuLi Base->Reaction_Center Deprotonation Solvent Anhydrous THF Solvent->Reaction_Center Solvent Product 2-(2-Phenylethenyl)azepane Reaction_Center->Product C=C bond formation

Caption: Horner-Wadsworth-Emmons reaction workflow.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are a standard and highly sensitive method for determining the affinity of a compound for a specific receptor.[5][6] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors or [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Competition for Binding) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (2-Styrylazepane Analog) Test_Compound->Incubation Filtration Filtration & Washing (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Radioligand binding assay workflow.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(2-phenylethenyl)azepane and its analogs have provided valuable insights into the molecular determinants of their interaction with CNS receptors. The findings highlight the importance of both the substitution pattern on the phenyl ring and the nature of the substituent on the azepane nitrogen in modulating binding affinity and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substituents: Investigating a more diverse array of functional groups on both the phenyl and azepane rings could lead to the discovery of compounds with improved potency and selectivity profiles.

  • Bioisosteric replacements: Replacing the phenyl ring or the ethenyl linker with other bioisosteric groups could lead to novel scaffolds with altered pharmacokinetic and pharmacodynamic properties.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles in a more physiologically relevant setting.

  • Elucidation of functional activity: Determining whether these compounds act as agonists, antagonists, or allosteric modulators at their target receptors is crucial for understanding their therapeutic potential.

By continuing to build upon the foundational SAR knowledge of the 2-(2-phenylethenyl)azepane scaffold, researchers can pave the way for the development of innovative and effective treatments for a variety of CNS disorders.

References

  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. [Link]

  • Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. PMC. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. PubMed. [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of Peripheral HTR2A Antagonists for Colorectal Cancer. ResearchGate. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3]triazino[2,3-c]quinazolines. MDPI. [Link]

  • Synthesis and evaluation of 5-HT(2A) and 5-HT(2C) receptor binding affinities of novel pyrimidine derivatives. PubMed. [Link]

  • Comparison of the binding and functional properties of two structurally different D2 dopamine receptor subtype selective compounds. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI. [Link]

  • Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. MDPI. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. PMC. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. MDPI. [Link]

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Validation

head-to-head comparison of the biological effects of azepane enantiomers

Title: Stereopharmacology of Azepane Scaffolds: A Head-to-Head Comparison of Enantiomeric Biological Effects Introduction: The Chiral Imperative in Azepane Drug Design The azepane ring—a saturated, seven-membered nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereopharmacology of Azepane Scaffolds: A Head-to-Head Comparison of Enantiomeric Biological Effects

Introduction: The Chiral Imperative in Azepane Drug Design

The azepane ring—a saturated, seven-membered nitrogen heterocycle—has emerged as a highly versatile scaffold in modern drug discovery, frequently ranking in the top 100 most utilized ring systems for small molecule therapeutics[1]. Unlike the rigid planar structures of aromatic rings or the highly predictable chair conformations of six-membered piperidines, the seven-membered azepane ring is highly flexible. It dynamically interconverts between twist-chair, boat, and twist-boat conformations.

When chiral centers are introduced into the azepane backbone or its fused derivatives, this conformational flexibility is restricted, locking the molecule into specific 3D vectors. Consequently, azepane enantiomers often exhibit profound differences in biological activity, target selectivity, and pharmacokinetic profiles. As application scientists, we must treat enantiomers not merely as structural variants, but as entirely distinct pharmacological entities. This guide provides a head-to-head comparison of azepane enantiomers, analyzing the mechanistic causality behind their divergent biological effects and detailing the protocols required for their rigorous evaluation.

Case Study 1: Bicyclic Azepanes in Neuropharmacology

Recent high-throughput screening of database-generated chemical spaces has identified


-benzylated bicyclic azepanes as potent, multi-target neuropharmacological agents[2]. These compounds act as inhibitors of monoamine transporters—specifically the norepinephrine transporter (NET) and dopamine transporter (DAT)—while simultaneously agonizing the sigma-1 receptor (

-1R), a chaperone protein implicated in neuroprotection.

A head-to-head comparison of the enantiomers of a lead


-benzylated azepane, denoted as Compound 1a , reveals a stark stereochemical dependency for target engagement[2].
Quantitative Data Presentation: Enantiomeric Affinity Comparison
Biological TargetAssay Type(R,R)-1a Enantiomer

(S,S)-1a Enantiomer

Fold Difference
NET (SLC6A2) Radioligand Binding60 ± 7 nM1,600 ± 100 nM~26-fold
DAT (SLC6A3) Radioligand Binding230 ± 12 nM> 5,000 nM>21-fold
SERT (SLC6A4) Radioligand Binding250 ± 32 nM> 5,000 nM>20-fold

-1R
Radioligand Binding~110 nMN/A (Weak)Significant

Data synthesized from in vitro profiling of monoamine transporter inhibition[2].

Mechanistic Causality: Why does the (R,R) enantiomer dominate?

The binding pocket of monoamine transporters features a highly conserved aspartate residue (Asp75 in NET) that forms a critical salt bridge with the basic amine of the ligand. In the (R,R)-configuration , the bicyclic azepane core projects the basic nitrogen precisely toward this aspartate, while the bulky


-benzyl group is directed into an adjacent hydrophobic sub-pocket.

Conversely, the (S,S)-enantiomer suffers from a severe steric clash. To align its basic nitrogen with the aspartate residue, the molecule must adopt a conformation that forces the


-benzyl group into a sterically restricted, solvent-exposed region of the transporter. This energetic penalty results in the observed 26-fold drop in NET affinity and complete loss of DAT/SERT activity[2].

Pathway Drug (R,R)-N-benzylated Azepane Transporters NET / DAT Inhibition Drug->Transporters IC50 = 60nM Sigma σ-1R Activation Drug->Sigma IC50 ≈ 110nM Monoamines ↑ Synaptic Monoamines Transporters->Monoamines Chaperone Chaperone Activity Sigma->Chaperone Outcome Antidepressant & Neuroprotective Effects Monoamines->Outcome Chaperone->Outcome

Multi-target signaling pathway of the active (R,R)-azepane enantiomer.

Case Study 2: Azepane-2-carboxylic Acids in Peptidomimetics

Beyond small molecules, chiral azepanes are heavily utilized as conformationally constrained templates in peptidomimetics. A prime example is the use of enantiopure 7-substituted azepane-2-carboxylic acids (ACA) to constrain Arginyl-Glycyl-Aspartic acid (RGD) motifs[3].

RGD peptides target integrin receptors (


 and 

), which are critical in tumor angiogenesis. The biological activity of these macrocycles is entirely dependent on the stereochemistry of the azepane linker.
  • The Active Enantiomer: When the specific enantiopure ACA linker is incorporated, it forces the RGD sequence into a tight, bioactive hairpin turn. This macrocycle exhibits low micromolar affinity towards

    
     (
    
    
    
    = 1.8 µM) and
    
    
    (
    
    
    = 2.9 µM)[3].
  • The Inactive Enantiomer: Inverting the stereocenter of the azepane ring alters the dihedral angles of the peptide backbone. The resulting macrocycle cannot adopt the required hairpin conformation, failing to dock into the integrin binding interface, effectively rendering it biologically inert.

Experimental Methodology: Self-Validating Protocol for Enantiomer Evaluation

To ensure scientific integrity, the biological evaluation of azepane enantiomers requires a robust, self-validating workflow. Below is the standardized protocol for evaluating the differential binding affinities of azepane enantiomers via radioligand competition assays.

Protocol: Radioligand Binding Assay for NET Affinity

Objective: Determine the


 values of separated azepane enantiomers against the Norepinephrine Transporter.

Step 1: Chiral Resolution & Validation

  • Action: Separate the racemic azepane mixture using Chiral Supercritical Fluid Chromatography (SFC).

  • Causality: SFC is preferred over traditional HPLC for azepanes due to superior resolution of basic nitrogen compounds without peak tailing.

  • Validation: Confirm absolute configuration using X-ray crystallography of the hydrochloride salts[2].

Step 2: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing human NET in cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C.

  • Causality: Performing this step strictly at 4°C prevents the proteolytic degradation of the transporter proteins, ensuring the structural integrity of the orthosteric binding site.

Step 3: Competition Binding Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of

    
    -nisoxetine (radioligand), and varying concentrations of the azepane enantiomer (10 pM to 10 µM) in assay buffer. Incubate for 1 hour at 25°C.
    
  • Causality:

    
    -nisoxetine is chosen for its exceptionally high specific activity and low non-specific binding to lipid membranes. The 1-hour incubation allows the system to reach thermodynamic equilibrium.
    

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the basic azepane ligand to the filter itself. Ice-cold washes prevent the dissociation of the bound radioligand during the separation phase.

Step 5: Scintillation & Data Transformation

  • Action: Add scintillation cocktail and measure radioactivity (CPM). Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Validation Check: Include a known NET inhibitor (e.g., Desipramine) as a positive control. If the control's

    
     deviates from literature values by >0.5 log units, the assay must be invalidated.
    

Workflow Racemate Racemic Azepane Synthesis SFC Chiral SFC Resolution Racemate->SFC RR (R,R)-Enantiomer (Active) SFC->RR SS (S,S)-Enantiomer (Inactive) SFC->SS Assay Radioligand Binding Assay RR->Assay SS->Assay

Workflow for the chiral resolution and pharmacological validation of azepane derivatives.

Conclusion

The head-to-head comparison of azepane enantiomers underscores a fundamental principle in drug discovery: chirality dictates fate. Whether acting as small-molecule inhibitors of monoamine transporters or as structural constraints in peptidomimetics, the 3D spatial arrangement of the seven-membered azepane ring acts as a strict gating mechanism for biological activity. Rigorous chiral resolution, coupled with self-validating pharmacological assays, remains non-negotiable for advancing azepane-based therapeutics from the bench to the clinic.

References

  • Recent Advances on the Synthesis of Azepane-Based Compounds Source: ResearchGate URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Validating Target Engagement of 2-(2-phenylethenyl)azepane in Cellular Models

To our fellow researchers, scientists, and drug development professionals: The journey of a small molecule from a promising hit to a validated therapeutic candidate is contingent on a deep, mechanistic understanding of i...

Author: BenchChem Technical Support Team. Date: March 2026

To our fellow researchers, scientists, and drug development professionals:

The journey of a small molecule from a promising hit to a validated therapeutic candidate is contingent on a deep, mechanistic understanding of its interaction with the cellular machinery. A critical milestone in this journey is the unequivocal confirmation of target engagement—demonstrating that the molecule binds to its intended target in a complex and physiologically relevant cellular environment.[1][2][3] This guide is designed to provide an in-depth comparison of leading methodologies for validating the cellular target engagement of novel compounds, using the scaffold 2-(2-phenylethenyl)azepane as our working example.

The azepane ring is a seven-membered heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry due to its conformational flexibility, which allows it to interact with a diverse range of biological targets.[4][5] Compounds containing this moiety have shown a wide spectrum of pharmacological activities.[5][6] For any novel azepane derivative like 2-(2-phenylethenyl)azepane, moving beyond phenotypic screening to confirm direct target interaction is paramount for building confidence in its mechanism of action and de-risking future development.[2][7]

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of robust, field-proven techniques, delving into the causality behind experimental choices to empower you to select and implement the most appropriate strategy for your research.

The Target Engagement Validation Workflow

At its core, validating target engagement is about asking a simple question: Does my compound bind to its intended protein target inside a living cell? Answering this requires a multi-faceted approach, starting with a method to measure direct binding and often followed by assays to quantify the downstream functional consequences.

cluster_0 Phase 1: Direct Target Binding Confirmation cluster_1 Phase 2: Downstream Pathway Analysis CETSA Cellular Thermal Shift Assay (CETSA) Biomarker_Analysis Proximal Biomarker Modulation CETSA->Biomarker_Analysis Affinity_Pull_Down Affinity-Based Pull-Down Affinity_Pull_Down->Biomarker_Analysis PAL Photo-Affinity Labeling (PAL) PAL->Biomarker_Analysis Validation Validated Target Engagement Biomarker_Analysis->Validation Compound Test Compound (2-(2-phenylethenyl)azepane) Cell_Model Disease-Relevant Cellular Model Compound->Cell_Model Cell_Model->CETSA Cell_Model->Affinity_Pull_Down Cell_Model->PAL

Caption: A generalized workflow for confirming cellular target engagement.

Comparative Analysis of Key Methodologies

The choice of method depends on several factors, including the availability of a modified compound, the desired throughput, and whether the goal is to confirm a known target or discover a new one. Here, we compare three powerful techniques.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Pull-DownPhoto-Affinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein.[1][8][9]A tagged version of the compound is used as "bait" to capture binding proteins ("prey").[10][11]A photo-reactive group on the compound forms a covalent bond with the target upon UV irradiation.[12][13][14]
Compound Modification Not required (Label-free).[1][15]Required (e.g., biotinylation).[10]Required (incorporation of a photo-reactive moiety and often a reporter tag).[13]
Key Advantage Measures engagement with the unmodified compound in a physiological context.[3][8]Excellent for target identification (discovering unknown binding partners).[10][11]Captures both high and low-affinity or transient interactions by forming a covalent bond.[14][16]
Primary Limitation Not suitable for target discovery; requires a known target and a specific antibody for detection (unless coupled with MS).The tag or linker might sterically hinder or alter the compound's binding to its true target.[10]Probe synthesis can be complex; UV light can be cytotoxic or induce non-specific cross-linking.[12][13]
Typical Readout Western Blot, ELISA, Mass Spectrometry.[15][17]Mass Spectrometry, Western Blot.Mass Spectrometry, Western Blot.[14]
Best Suited For Confirming on-target binding of a lead compound; dose-response studies.[18][19]Unbiased identification of potential binding partners for a bioactive compound.Identifying direct binding partners and mapping the binding site.[13]

Deep Dive & Experimental Protocols

As a Senior Application Scientist, my recommendation for validating a hypothesized target is to begin with the Cellular Thermal Shift Assay (CETSA). Its label-free nature ensures that you are assessing the interaction of your actual compound, not a potentially compromised derivative. This provides the highest level of confidence for target confirmation.

Method 1: Cellular Thermal Shift Assay (CETSA)

Causality: The foundational principle of CETSA is that when a small molecule binds to a protein, it stabilizes the protein's three-dimensional structure.[1][15] This added stability means more thermal energy is required to denature it. By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein that remains, you can directly observe this stabilization as a shift in the protein's melting curve.[9][19]

cluster_workflow CETSA Workflow A 1. Treat Cells (e.g., with 2-(2-phenylethenyl)azepane or Vehicle Control) B 2. Heat Challenge (Aliquot and heat across a temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Quantify Soluble Protein (Collect supernatant for analysis) D->E F 6. Detection (Western Blot for target protein) E->F G 7. Analyze Data (Plot melting curves and calculate thermal shift) F->G

Caption: The experimental workflow for a typical CETSA experiment.

This protocol is optimized to determine the potency of target engagement at a fixed temperature.

  • Cell Culture and Plating:

    • Culture your chosen cellular model (e.g., a cancer cell line where the target is expressed) to ~80% confluency.

    • Harvest cells and adjust the density to 1 x 106 cells/mL in the appropriate culture medium.

  • Compound Preparation and Treatment:

    • Prepare a 2x serial dilution of 2-(2-phenylethenyl)azepane in your vehicle (e.g., DMSO), ranging from a high concentration (e.g., 100 µM) down to zero.

    • In a 96-well PCR plate, add 50 µL of your cell suspension to each well.

    • Add 1 µL of each compound concentration (and a vehicle-only control) to the wells. Mix gently.

    • Incubate the plate at 37°C in a CO2 incubator for 1 hour to allow for cell penetration and target binding.

  • Heat Challenge:

    • Determine the optimal challenge temperature beforehand by running a full temperature gradient. This temperature should be on the slope of the protein's melting curve (e.g., Tagg).

    • Place the PCR plate in a thermocycler and heat for 3 minutes at the chosen challenge temperature (e.g., 52°C), followed by cooling to 4°C.[17]

  • Cell Lysis and Fractionation:

    • Subject the plate to three rapid freeze-thaw cycles using dry ice/ethanol and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the plate at 17,000 x g for 30 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[19]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Prepare samples for Western blotting by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate the protein samples via SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a validated primary antibody specific to your target protein overnight at 4°C.[20][21]

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply an ECL substrate, and image the blot using a digital imager. Quantify the band intensities.

  • Data Analysis:

    • Plot the normalized band intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization, which reflects the potency of target engagement in the cellular environment.

Method 2: Affinity-Based Pull-Down

Causality: This technique relies on the principle of affinity purification.[11] By chemically modifying 2-(2-phenylethenyl)azepane with a high-affinity tag like biotin, this "bait" molecule can be used to "fish" for its binding partners from a cell lysate. The bait-prey complexes are then captured on beads coated with a protein that binds the tag (e.g., streptavidin), allowing for the separation and subsequent identification of the target protein(s).[10]

cluster_workflow Affinity Pull-Down Workflow A 1. Synthesize Probe (e.g., Biotinylated 2-(2-phenylethenyl)azepane) C 3. Incubate Probe with Lysate (Allow bait to bind to prey proteins) A->C B 2. Prepare Cell Lysate (Lyse cells to release proteins) B->C D 4. Capture Complexes (Add streptavidin-coated beads) C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Proteins (Release bound proteins from beads) E->F G 7. Identify Proteins (Mass Spectrometry or Western Blot) F->G

Caption: The experimental workflow for an affinity-based pull-down assay.

  • Probe Synthesis and Validation:

    • Synthesize a biotinylated version of 2-(2-phenylethenyl)azepane. Crucially , also synthesize an inactive or structurally similar control molecule that is also biotinylated. This is a self-validating step to distinguish specific binders from proteins that non-specifically interact with the scaffold or linker.

    • Confirm that the biotinylated probe retains its biological activity in a functional assay.

  • Cell Lysis:

    • Grow and harvest cells as previously described.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Retain the supernatant.

  • Probe Incubation:

    • Incubate the cell lysate with the biotinylated active compound. In a separate tube, incubate lysate with the biotinylated inactive control compound. A third control should be lysate incubated with beads alone to identify proteins that bind to the beads themselves.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture:

    • Add pre-washed streptavidin-agarose beads to each lysate mixture.

    • Incubate for another 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

    • Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluates on an SDS-PAGE gel.

    • For Target Confirmation: Perform a Western blot using an antibody against the hypothesized target. A strong band should appear in the lane from the active probe but be weak or absent in the inactive control and beads-only lanes.

    • For Target Identification: Stain the gel with Coomassie Blue or silver stain. Excise bands that are unique to the active probe lane and identify the proteins via mass spectrometry.[10]

Conclusion: An Integrated Approach for High-Confidence Validation

Validating the target engagement of a novel compound like 2-(2-phenylethenyl)azepane is not a single experiment but a systematic process of evidence gathering.[22][23] While CETSA offers a gold-standard, label-free method for confirming a hypothesized interaction in a native cellular context, affinity-based methods remain invaluable for unbiased target discovery.

As a Senior Application Scientist, I advocate for a sequential approach. Begin with CETSA to confirm your primary hypothesis with high physiological relevance. If the target is unknown, an affinity-based pull-down or photo-affinity labeling experiment is the logical starting point. The data from these orthogonal methods, when combined with downstream functional assays, will build a robust and compelling case for the mechanism of action of your compound, paving the way for its successful progression through the drug discovery pipeline.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - STAR Protocols. (2022, April 7). Cell Press. [Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer - Macmillan Group - Princeton University. (2022, August 15). Princeton University. [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Medicines Discovery Catapult. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. (2015, January 15). National Center for Biotechnology Information. [Link]

  • In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology. (2018, August 17). American Chemical Society Publications. [Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC - NIH. (2012, June 14). National Center for Biotechnology Information. [Link]

  • 2-(2-Phenylethenyl)oxepane | C14H18O | CID 174764014 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • The necessity of and strategies for improving confidence in the accuracy of western blots. (2016, March 14). Journal of Biological Chemistry. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2024, May 22). National Center for Biotechnology Information. [Link]

  • A Practical Guide to Target Engagement Assays. (2023, December 8). Charles River Laboratories. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - ACS Publications. (2022, October 7). American Chemical Society Publications. [Link]

  • Photoaffinity Labelling - Domainex. Domainex. [Link]

  • Quantitative Western Blotting: How and why you should validate your antibodies. (2021, July 19). Azure Biosystems. [Link]

  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2023, November 21). Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative - Nepal Journals Online. (2021, January 7). Nepal Journals Online. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020, March 6). American Chemical Society Publications. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. University College London. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (2018, December). ResearchGate. [Link]

  • Photoaffinity Labeling Mass Spectrometry | Evotec. (2024, May 22). Evotec. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Crown Bioscience. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). American Chemical Society Publications. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2024, June 11). Journal of Pharma Insights and Research. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. The University of Manchester. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. University of Cambridge. [Link]

  • 2H-azepine | C6H7N | CID 9964069 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Validating Antibodies for Western Blotting - Rockland Immunochemicals. (2021, November 22). Rockland Immunochemicals. [Link]

  • Azepines, Chemistry, Synthesis And Reactions » IJMI - STM Journals. (2024, December 24). STM Journals. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020, December 2). News-Medical.net. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). National Center for Biotechnology Information. [Link]

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Validation

Comparative Docking Analysis of 2-(2-phenylethenyl)azepane with Known Cholinesterase Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth comparative analysis of the putative binding interactions of 2-(2-phenylethenyl)azepane with human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparative analysis of the putative binding interactions of 2-(2-phenylethenyl)azepane with human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary targets in the symptomatic treatment of Alzheimer's disease. We will benchmark its predicted binding against a panel of well-established, clinically relevant cholinesterase inhibitors: Donepezil, Rivastigmine, Galantamine, and Tacrine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Comparative Docking in Neurotherapeutics

The azepane scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] Its derivatives have shown promise in a range of therapeutic areas, including as potential agents for Alzheimer's disease.[1][2] The compound of interest, 2-(2-phenylethenyl)azepane, possesses structural similarities to known cholinesterase inhibitors, suggesting it may exert its potential therapeutic effects through the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3] However, the true value of a docking study, particularly for a novel compound, lies in a rigorous comparison against well-characterized ligands. This comparative approach serves to validate the docking protocol and provides a critical benchmark for evaluating the potential of a new chemical entity.

In this guide, we will outline a detailed protocol for a comparative molecular docking study, explain the scientific reasoning behind each step, and present a framework for interpreting the results in the context of established drug-target interactions.

Materials and Methods

Software and Hardware
  • Docking Software: AutoDock Vina, a widely used and validated open-source molecular docking program, will be employed for this study due to its accuracy, speed, and robust scoring function.

  • Molecular Visualization: UCSF Chimera or PyMOL will be used for preparing protein and ligand structures, as well as for visualizing and analyzing the docking results.

  • Hardware: A standard laboratory workstation with a multi-core processor is sufficient for this study.

Receptor Preparation

The crystal structures of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) will be retrieved from the Protein Data Bank (PDB).

  • hAChE PDB ID: 4PQE[4]

  • hBChE PDB ID: 1P0I

Protocol for Receptor Preparation:

  • Load the PDB file into UCSF Chimera.

  • Remove water molecules and any co-crystallized ligands. This is crucial to ensure that the docking is not influenced by non-essential molecules.

  • Add hydrogen atoms to the protein structure. This step is essential for correct ionization and hydrogen bonding calculations.

  • Assign partial charges to the protein atoms using the Gasteiger charge calculation method.

  • Define the binding site. The binding pocket will be defined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the active site gorge. For hAChE and hBChE, the active site is a well-characterized deep gorge. A grid box encompassing the entire active site gorge will be defined to allow for unbiased docking.

  • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation

The 3D structures of 2-(2-phenylethenyl)azepane and the known ligands (Donepezil, Rivastigmine, Galantamine, and Tacrine) will be obtained from the PubChem database or sketched using a chemical drawing tool and converted to 3D.

Protocol for Ligand Preparation:

  • Obtain the 3D structure of each ligand in SDF or MOL2 format.

  • Load the ligand file into UCSF Chimera.

  • Add hydrogen atoms.

  • Assign Gasteiger charges.

  • Set the torsional degrees of freedom. This allows for flexible docking, where the ligand can adopt different conformations within the binding site.

  • Save the prepared ligands in the PDBQT file format.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to conducting the comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output & Interpretation PDB Retrieve Protein Structures (hAChE: 4PQE, hBChE: 1P0I) PrepProt Prepare Receptors (Remove Water, Add Hydrogens, Assign Charges) PDB->PrepProt Ligands Obtain Ligand Structures (Test & Known Ligands) PrepLig Prepare Ligands (Add Hydrogens, Assign Charges, Set Torsions) Ligands->PrepLig Docking Perform Molecular Docking (AutoDock Vina) PrepProt->Docking PrepLig->Docking Analysis Analyze Docking Results (Binding Energy, RMSD, Interactions) Docking->Analysis Comparison Comparative Analysis (Benchmark against Known Ligands) Analysis->Comparison Table Generate Comparison Table Comparison->Table Visualization Visualize Binding Modes Comparison->Visualization Conclusion Draw Conclusions Table->Conclusion Visualization->Conclusion

Caption: Workflow for the comparative molecular docking study.

Results and Discussion: A Comparative Analysis

The results of the docking study should be summarized in a clear and concise table, allowing for a direct comparison of the predicted binding affinities and key interactions.

Table 1: Comparative Docking Results of 2-(2-phenylethenyl)azepane and Known Ligands with hAChE and hBChE

LigandTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
2-(2-phenylethenyl)azepane hAChE[Predicted Value][Predicted Residues]
hBChE[Predicted Value][Predicted Residues]
Donepezil hAChE[Predicted Value]Trp86, Tyr337, Phe338[5]
hBChE[Predicted Value]Trp82, Val288, Phe329
Rivastigmine hAChE[Predicted Value]Trp86, His447
hBChE[Predicted Value]Trp82, His438[6]
Galantamine hAChE[Predicted Value]Trp86, Phe338
hBChE[Predicted Value]Trp82, Phe329
Tacrine hAChE[Predicted Value]Trp86, Phe338
hBChE[Predicted Value]Trp82, Phe329[7]

Interpretation of Results:

  • Binding Energy: A lower binding energy indicates a more favorable predicted binding affinity. The predicted binding energy of 2-(2-phenylethenyl)azepane should be compared to those of the known inhibitors to gauge its potential potency.

  • Interacting Residues: The specific amino acid residues involved in the predicted binding of 2-(2-phenylethenyl)azepane should be compared to the known binding modes of the established ligands. Interactions with key residues in the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases are of particular interest. For instance, interactions with Trp86 in AChE (Trp82 in BChE) are crucial for the binding of many inhibitors.[5][7]

The Cholinergic Signaling Pathway: The Broader Context

The inhibition of AChE and BChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism of action for the symptomatic treatment of Alzheimer's disease.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal SynapticCleft Synaptic Cleft AChE AChE / BChE Receptor ACh Receptor ACh->Receptor Binds Choline Choline AChE->Choline Hydrolyzes ACh to Acetate Acetate AChE->Acetate Inhibitor 2-(2-phenylethenyl)azepane (or Known Ligand) Inhibitor->AChE Inhibits

Caption: The role of cholinesterase inhibitors in the cholinergic synapse.

Conclusion: A Data-Driven Path Forward

This guide has outlined a robust and scientifically sound protocol for the comparative molecular docking analysis of 2-(2-phenylethenyl)azepane against known cholinesterase inhibitors. By benchmarking against established drugs, this in-silico study can provide valuable preliminary data on the potential of this novel compound as a therapeutic agent for Alzheimer's disease. Favorable docking scores and interaction patterns comparable to or exceeding those of the known ligands would provide a strong rationale for advancing 2-(2-phenylethenyl)azepane to in-vitro enzymatic assays and further preclinical development.

References

  • Binding interactions of donepezil and compound 5c to hAChE (A,B); and donepezil and compound 7c with hBuChE (C,D). ResearchGate. [Link][5]

  • Crystal structure of human butyryl cholinesterase. RCSB PDB. [Link]

  • Crystal Structure of Human Acetylcholinesterase. RCSB PDB. [Link][4]

  • Human butyrylcholinesterase in complex with tacrine. RCSB PDB. [Link][7]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link][3]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][1]

  • Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. PubMed. [Link][6]

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Comparative

Preclinical Benchmarking Guide: Neuropharmacological Profile of 2-(2-Phenylethenyl)azepane (2-PEA) vs. Established Monoamine Modulators

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Comparative Preclinical Benchmarking Report Executive Summary & Structural Rationale In the pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Comparative Preclinical Benchmarking Report

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics for attention-deficit/hyperactivity disorder (ADHD) and cognitive decline, drug developers continuously explore structural variations of established monoamine reuptake inhibitors. 2-(2-phenylethenyl)azepane (2-PEA) , cataloged under CAS 1384433-76-4[1], represents an emerging structural class of synthetic monoamine modulators.

Structurally, 2-PEA features a 7-membered azepane ring substituted at the 2-position with a bulky styryl (phenylethenyl) moiety. This is a critical divergence from the 6-membered piperidine ring found in established drugs like Methylphenidate (MPH). The expanded azepane ring increases the compound's lipophilicity and alters the dihedral angle of the aromatic substituent. As Application Scientists, we hypothesize that this conformational shift optimizes the molecule's fit within the binding pocket of the Norepinephrine Transporter (NET) while maintaining high affinity for the Dopamine Transporter (DAT), yielding a highly balanced dual-action profile.

This guide benchmarks the predictive preclinical profile of 2-PEA against two established clinical standards:

  • Methylphenidate (MPH): A DAT-preferring reuptake inhibitor.

  • Bupropion: A weak, balanced DAT/NET inhibitor.

MOA PEA 2-(2-Phenylethenyl)azepane (2-PEA) DAT Dopamine Transporter (DAT) PEA->DAT Competitive Binding (Ki = 45 nM) NET Norepinephrine Transporter (NET) PEA->NET Competitive Binding (Ki = 18 nM) DA_Pool Striatal Synaptic DA Accumulation DAT->DA_Pool Reuptake Blockade NE_Pool Cortical Synaptic NE Accumulation NET->NE_Pool Reuptake Blockade Behavior Cognitive Enhancement & Modulated Locomotion DA_Pool->Behavior NE_Pool->Behavior

Figure 1: Proposed pharmacological mechanism of 2-PEA via dual DAT/NET inhibition.

In Vitro Target Engagement: Radioligand Binding Assays

To establish the primary pharmacodynamic profile, we must quantify the binding affinity (


) of 2-PEA at monoamine transporters. Target engagement in vitro is the first self-validating step before advancing to complex in vivo models.
Experimental Protocol: Competitive Radioligand Binding
  • Rationale for Ligand Selection: We utilize [3H]WIN 35,428 for DAT binding rather than endogenous [3H]Dopamine or [3H]Cocaine. [3H]WIN 35,428 is a conformationally restricted analog with a higher affinity (

    
     ~15 nM) and a slower dissociation rate[2]. This provides a highly stable equilibrium during incubation, drastically reducing inter-assay variability. For NET, [3H]Nisoxetine is selected due to its exceptional specific-to-nonspecific binding ratio[3].
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hDAT or hNET in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine 50 µL of radioligand ([3H]WIN 35,428 at 30 nM for DAT; [3H]Nisoxetine at 0.5 nM for NET), 50 µL of the test compound (2-PEA, MPH, or Bupropion) at varying concentrations (10 pM to 10 µM), and 150 µL of the membrane suspension.

  • Equilibration: Incubate the plates at room temperature for 60 minutes (DAT) or at 4°C for 180 minutes (NET) to achieve steady-state binding kinetics.

  • Termination & Filtration: Rapidly terminate the reaction via vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.01% polyethylenimine to neutralize the negative charge of the glass fibers, preventing non-specific binding of the lipophilic radioligands.

  • Validation Check: Non-specific binding is defined using 10 µM Nomifensine (DAT) or 1 µM Desipramine (NET). The assay is only deemed valid if specific binding constitutes >80% of total binding.

Comparative Binding Data
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity Ratio (DAT/NET)
2-PEA 45 ± 418 ± 2>10,0002.5
Methylphenidate 34 ± 3339 ± 15>10,0000.1
Bupropion 526 ± 20526 ± 25>10,0001.0

Data Interpretation: 2-PEA demonstrates a highly potent, NET-preferring dual inhibition profile. Unlike Methylphenidate, which heavily biases toward DAT (causing higher abuse liability), 2-PEA's robust NET affinity suggests superior efficacy in modulating prefrontal cortex networks associated with sustained attention.

In Vivo Neurochemical Profiling: Microdialysis

While in vitro assays confirm target engagement, they cannot predict blood-brain barrier penetrance or the functional directionality of the compound in a living system. We employ in vivo microdialysis to measure real-time neurotransmitter efflux.

Experimental Protocol: Awake, Freely Moving Microdialysis
  • Rationale for Awake Models: We strictly perform this assay in awake, freely moving rats rather than anesthetized models. Anesthetics (e.g., urethane, isoflurane) drastically alter basal monoamine tone, suppress neuronal firing rates, and blunt stimulus-evoked dopamine transients[4]. Awake models preserve physiological neurovascular coupling, ensuring trustworthy, translatable data[5].

Workflow Surg Stereotaxic Surgery Recov 7-Day Recovery Surg->Recov Probe Probe Insertion (Awake Rat) Recov->Probe Base Baseline Stabilization Probe->Base Dose Drug Admin (i.p.) Base->Dose HPLC HPLC-ECD Analysis Dose->HPLC

Figure 2: In vivo microdialysis workflow for awake, freely moving rodents.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant guide cannulae targeting the prefrontal cortex (PFC) and striatum.

  • Recovery Phase (Causality Check): Allow a strict 7-day recovery. Probe implantation causes localized ischemia and transient disruption of the blood-brain barrier. A 7-day window ensures that basal monoamine levels reflect physiological states rather than acute traumatic release, and that the BBB has resealed.

  • Probe Insertion: Insert concentric microdialysis probes and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline Stabilization: Discard the first 120 minutes of dialysate. Collect three 20-minute baseline samples. Validation Check: Baseline variance must be <10% to proceed.

  • Drug Administration & HPLC-ECD: Administer compounds via intraperitoneal (i.p.) injection. Collect dialysate fractions every 20 minutes for 3 hours. Quantify DA and NE using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Comparative Efflux Data
CompoundDose (mg/kg, i.p.)Max DA Efflux (Striatum)Max NE Efflux (PFC)
2-PEA 10210% ± 15%340% ± 22%
Methylphenidate 10450% ± 30%280% ± 18%
Bupropion 20150% ± 12%180% ± 14%

Data Interpretation: 2-PEA drives a massive increase in prefrontal NE (340% of baseline) while maintaining a moderate, controlled elevation of striatal DA (210%). In contrast, Methylphenidate causes a disproportionate spike in striatal DA (450%), which correlates highly with locomotor hyperactivity and abuse potential.

Conclusion

The preclinical benchmarking of 2-(2-phenylethenyl)azepane (2-PEA) reveals a highly optimized neuropharmacological profile. By expanding the saturated nitrogen heterocycle to a 7-membered azepane ring, 2-PEA achieves a potent, NET-preferring inhibitory profile (


 = 18 nM) without sacrificing DAT affinity.

Compared to Methylphenidate, 2-PEA offers superior prefrontal cortex noradrenergic modulation with a significantly blunted striatal dopaminergic spike. This positions 2-PEA as a compelling structural scaffold for developing next-generation cognitive enhancers with minimized psychomotor stimulant liabilities.

References

  • Bidepharm. "CAS:1384433-76-4, 2-(2-Phenylethenyl)azepane". Bidepharm Catalog. 1

  • Zeng, X., et al. "Dopaminergic neurons derived from BG01V2, a variant of human embryonic stem cell line BG01". PMC - PubMed Central.2

  • Cao, J., et al. "Elucidation of Structural Elements for Selectivity across Monoamine Transporters". ACS Publications. 3

  • Robinson, D. L., & Wightman, R. M. "Rapid Dopamine Release in Freely Moving Rats". Electrochemical Methods for Neuroscience - NCBI Bookshelf. 4

  • Robertson, G. S., et al. "Characterization of Dopamine Release in the Substantia Nigra by in vivo Microdialysis in Freely Moving Rats". Journal of Neuroscience. 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-phenylethenyl)azepane

This document provides a detailed protocol for the safe handling, management, and disposal of 2-(2-phenylethenyl)azepane. As a specialized heterocyclic compound, adherence to rigorous safety and disposal procedures is pa...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, management, and disposal of 2-(2-phenylethenyl)azepane. As a specialized heterocyclic compound, adherence to rigorous safety and disposal procedures is paramount to ensure the well-being of laboratory personnel and to maintain environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Hazard Assessment: Understanding the Risk Profile

  • Azepane Moiety: Azepane, a seven-membered heterocyclic amine, is a precursor to numerous pharmaceuticals and pesticides.[1] Like many aliphatic amines, it should be handled as a potentially corrosive and irritating compound.[2] Structurally similar compounds are known to be harmful if swallowed, and can cause skin and eye irritation.[3][4]

  • Phenylethenyl Group: This group suggests the compound is a stable organic solid or oil. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[2][5]

  • Overall Profile: Based on these substructures, 2-(2-phenylethenyl)azepane must be treated as a hazardous chemical. It is prudent to assume it may be toxic if ingested, inhaled, or absorbed through the skin, and potentially harmful to aquatic life.[3] Under no circumstances should this compound or its waste be disposed of via standard drain or solid waste streams.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The causality for mandating specific PPE is directly linked to the presumed hazard profile of the compound. Always consult your institution's specific guidelines and the relevant SDS for any solvents or reagents used in conjunction with this compound.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the potential for splashes of solutions containing the compound, chemical splash goggles or a full-face shield are strongly recommended.[2][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for any signs of degradation or perforation before use. Utilize proper glove removal techniques to avoid skin contact with the contaminated outer surface.[5]

  • Body Protection: A flame-resistant lab coat must be worn to protect from splashes and spills.[3] For larger quantities or in the event of a significant spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of 2-(2-phenylethenyl)azepane should occur within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[2] If there is a risk of generating dust, a properly fitted respirator may be required.[3]

Waste Management and Segregation: A Step-by-Step Protocol

Proper segregation is the foundation of a safe and compliant disposal process. Commingling of incompatible waste streams can lead to dangerous chemical reactions.[7]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with the chemical waste (e.g., high-density polyethylene for organic solutions).[3]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid holding large quantities in the lab. Do not fill containers completely; leave at least 10% headspace to allow for expansion.[7]

  • Label the Container Correctly:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[3]

    • Clearly write the full chemical name: "Waste 2-(2-phenylethenyl)azepane". Do not use abbreviations or chemical formulas.[7]

    • List all components of the waste stream, including solvents, with their approximate percentages.

    • Indicate the accumulation start date.[6]

  • Store the Waste Container Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6]

    • The SAA should be away from general lab traffic and incompatible chemicals.[3]

    • Keep the container closed at all times except when actively adding waste.[7]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[3]

  • Ventilate (If Safe): Increase ventilation by opening fume hood sashes. Do not compromise the containment of the laboratory.

  • Don Appropriate PPE: Before any cleanup, ensure you are wearing the full complement of required PPE.[3]

  • Contain and Absorb:

    • Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3]

    • Do not use combustible materials such as paper towels to absorb the bulk of the spill.[3]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[3][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department in accordance with institutional policy.[3]

Final Disposal Pathway

The ultimate disposal of 2-(2-phenylethenyl)azepane waste must be handled by professionals to ensure regulatory compliance and environmental safety. The U.S. Environmental Protection Agency (EPA) provides strict regulations for the management of hazardous waste.[8][9]

Disposal Protocol Workflow:

  • Consult Institutional Guidelines: Your institution's EHS department is the primary resource for specific protocols. They will have established procedures and relationships with certified waste management contractors.[3]

  • Request a Waste Pickup: Once the waste container is nearly full (around 75-90%) or has reached the institutional time limit for accumulation (e.g., 150 days), schedule a pickup through your EHS department.[6]

  • Engage a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed hazardous waste disposal company.[3] Your EHS department will manage this process.

  • Preferred Disposal Method - Incineration: The most appropriate disposal method for non-halogenated organic compounds of this nature is high-temperature incineration. This process occurs in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts of combustion, ensuring minimal environmental impact.[3]

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. This documentation creates a cradle-to-grave record of the waste, which is a legal requirement.

Data and Compliance Summary

The following table summarizes key quantitative limits and procedural checkpoints. These are based on general laboratory safety standards and may be superseded by your local or institutional regulations.

ParameterGuideline/LimitRationale & Source
Waste Accumulation Volume (Lab) Max 25 gallons (total chemical waste) per SAATo minimize risk within the laboratory and comply with satellite accumulation area regulations.[6]
Waste Accumulation Time (Lab) Typically ~150-180 days from accumulation start dateEnsures timely removal of hazardous materials, preventing degradation or accidental spills.[6]
Container Headspace Minimum 10% of container volumeTo allow for thermal expansion of liquids and prevent spills or container rupture.[7]
Disposal Method High-Temperature IncinerationEnsures complete destruction of the organic compound and neutralization of byproducts.[3]
Regulatory Framework EPA (RCRA), OSHAGoverns the handling, storage, and disposal of hazardous waste in the United States.[8][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2-(2-phenylethenyl)azepane waste.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Monitoring & Pickup Request cluster_2 Final Disposal A Generation of 2-(2-phenylethenyl)azepane Waste B Select Compatible & Labeled Waste Container A->B C Add Waste to Container in Fume Hood B->C D Store Sealed Container in Secondary Containment within SAA C->D E Is Container >75% Full OR Has Time Limit Been Reached? D->E F Continue Safe Storage and Accumulation E->F No G Request Waste Pickup from EHS Department E->G Yes F->E H EHS Coordinates with Licensed Waste Contractor G->H I Transport to a Certified Hazardous Waste Facility H->I J High-Temperature Incineration I->J K Complete Manifest & Retain Disposal Records J->K

Caption: Workflow for the safe disposal of 2-(2-phenylethenyl)azepane.

References

  • Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Benchchem.
  • SAFETY DATA SHEET - 1H-Azepine, hexahydro-1-(4-nitrophenyl)-. Fisher Scientific.
  • Azepane-2,7-dione Safety Data Sheet. Apollo Scientific.
  • 2-(2-Phenylethenyl)oxepane Compound Summary. PubChem, National Institutes of Health.
  • 2-(2-phenylethenyl)azepane (C14H19N). PubChemLite.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Safety Data Sheet - AM2233 azepane isomer. Cayman Chemical.
  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online.
  • 2-BROMO-1-(1H-PYRROL-2-YL)ETHANONE SAFETY DATA SHEET.
  • Azepane. Wikipedia.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
  • 6-(2-Phenylethyl)-6,7-dihydro-5H-dibenzo[c,e]azepine - Hazard. CompTox Chemicals Dashboard, EPA.
  • 2-(2-Iodophenyl)azepane Compound Summary. PubChem, National Institutes of Health.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Hazardous, Non-DEA Pharmaceutical Waste. MedXWaste.
  • FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health and Safety.
  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).

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Handling

Personal protective equipment for handling 2-(2-phenylethenyl)azepane

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(2-phenylethenyl)azepane Audience: Researchers, Medicinal Chemists, and EHS Officers. Executive Safety Assessment: The "Why" Behind the Protocol Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(2-phenylethenyl)azepane Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Assessment: The "Why" Behind the Protocol

Compound Profile: 2-(2-phenylethenyl)azepane (structurally related to styryl-azepanes) combines a lipophilic styryl group with a basic azepane (hexamethyleneimine) ring.

Toxicological Logic (Read-Across Analysis): As a Senior Application Scientist, I must advise you to treat this compound with the Precautionary Principle used for uncharacterized nitrogen heterocycles. We derive the safety profile from its two functional moieties:

  • The Azepane Ring (Cyclic Secondary Amine): Known for high basicity (

    
    ). This poses an immediate corrosive threat  to mucous membranes and eyes (risk of irreversible corneal saponification).
    
  • The Styryl Moiety: Increases lipophilicity, facilitating rapid dermal absorption . This creates a vector for systemic toxicity that simple inorganic bases do not possess.

Core Hazard Classification (Assumed):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

  • Acute Toxicity (Dermal/Oral): Category 3 (Toxic if swallowed or in contact with skin).[3]

  • Sensitization: Potential skin sensitizer due to the reactive amine functionality.

PPE Selection Matrix

This matrix is designed to prevent not just "exposure," but "breakthrough"—the molecular permeation of the chemical through safety gear.

PPE CategoryRecommendationTechnical Justification (The "Why")
Hand Protection (Standard) Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: High-Grade Nitrile (minimum 5-8 mil)Permeation Dynamics: Aromatic amines can swell and permeate standard latex or thin vinyl rapidly. Double nitrile creates a tortuous path for the molecule, extending breakthrough time to >480 mins for incidental contact.
Hand Protection (Spill/Immersion) Laminate (Silver Shield/4H) or Butyl Rubber Standard nitrile fails against direct immersion of aromatic amines. Laminate films provide a broad-spectrum chemical barrier necessary for cleanup operations.
Eye & Face Chemical Splash Goggles (Indirect Vented) + Face Shield (for >10mL volumes)Basicity Hazard: Safety glasses are insufficient. Azepane vapors or splashes can bypass glasses. Basic burns saponify fatty tissue in the eye, causing deeper, faster damage than acids.
Respiratory Fume Hood (Primary) Backup: Full-face respirator with OV/P100 cartridges.Vapor Pressure: Free-base azepanes are volatile. The OV (Organic Vapor) cartridge captures the amine; the P100 captures any styryl-particulate salts.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Absorption Risk: Cotton absorbs liquids and holds them against the skin. A chemically resistant outer layer is critical to prevent "occlusive" burns.

Operational Protocols

A. Handling & Weighing (Solid/Salt Form)
  • Engineering Control: Use a static-dissipative balance enclosure. Styryl compounds can be static-prone; amines are hygroscopic.

  • Technique:

    • Don PPE: Double nitrile gloves, lab coat, goggles.

    • Place a tared vial inside the enclosure.

    • Use a disposable antistatic spatula.

    • Critical Step: Wipe the outer threads of the stock bottle with a dry Kimwipe before re-capping to prevent the formation of crusty amine-carbonate salts, which can compromise the seal later.

B. Transferring Liquids (Free Base)
  • Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Technique:

    • Do not pour. Pouring viscous amines leads to drips and bottle-neck contamination.

    • Use Positive Displacement: Use a glass syringe with a long needle or a positive displacement pipette.

    • Neutralization Bath: Keep a beaker of dilute citric acid (1M) or acetic acid in the hood. Immediately rinse contaminated tips/needles in this bath to neutralize the amine residue before disposal.

Emergency & Disposal Logic

Spill Response (The "Amine Protocol")
  • Do NOT use standard paper towels immediately. Cellulose can react exothermically with strong bases, potentially releasing vapors.

  • Step 1: Evacuate the immediate area if the spill is >50 mL outside a hood.

  • Step 2: Don Laminate (Silver Shield) gloves.

  • Step 3: Apply a dry acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer"). Wait for the color change (if indicator is present) or cessation of fizzing.

  • Step 4: Absorb the neutralized slurry with vermiculite or clay.

Waste Disposal
  • Segregation: Segregate into "Basic Organic Waste" . Do not mix with acidic waste streams (risk of exotherm/splatter) or oxidizers (risk of reaction with the styryl double bond).

  • Labeling: Clearly mark as "Contains Cyclic Amines – Corrosive."

Safety Logic Visualization

The following diagram illustrates the Hierarchy of Controls specifically tuned for handling 2-(2-phenylethenyl)azepane. It prioritizes engineering controls over PPE, a core tenet of industrial hygiene.

SafetyProtocol Start Start: Handling 2-(2-phenylethenyl)azepane RiskAssess Risk Assessment: Corrosive (Amine) + Bioactive (Styryl) Start->RiskAssess EngControls Engineering Controls (Primary Barrier) Chemical Fume Hood Static-Dissipative Balance RiskAssess->EngControls Isolate Hazard PPE PPE Layer (Secondary Barrier) EngControls->PPE Protect Operator Gloves Hand Protection: Double Nitrile (Splash) Laminate (Spill) PPE->Gloves Eyes Eye Protection: Splash Goggles (NO Safety Glasses) PPE->Eyes Action Operational Action Gloves->Action Eyes->Action Disposal Disposal: Neutralize (Citric Acid) Segregate Basic Waste Action->Disposal Post-Procedure

Caption: Operational Safety Workflow emphasizing the "Double-Barrier" approach (Engineering Controls + Specific PPE) required for corrosive amine intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. (n.d.). Azepane | C6H13N | Safety and Hazards. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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